Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXLHAJVRRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197438 | |
| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4815-30-9 | |
| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4815-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a multifaceted thiophene derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its unique structural framework, featuring a reactive amino group and two ester functionalities, allows for diverse chemical modifications, leading to the development of novel agents targeting a range of diseases. This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and potential pharmacological applications of this compound, with a focus on its role in the development of anticancer and antidiabetic agents.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point ranging from 107-112°C.[1][2] It is characterized by its molecular formula C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol .[3][4] The compound has limited solubility in water but is soluble in various organic solvents.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 4815-30-9 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₄S | [3][4] |
| Molecular Weight | 257.31 g/mol | [3][4] |
| Melting Point | 107-109 °C | [1] |
| Solubility | 4.4 µg/mL (at pH 7.4) | [3] |
| Appearance | Solid | [5] |
| InChI Key | DGVXLHAJVRRLGV-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| Infrared (IR) Spectroscopy (KBr, νmax, cm⁻¹) | 3423, 3306 (NH₂), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) | [2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm) | 1.25 (m, 6H, ester CH₃), 2.58 (s, 3H, thiophene-CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂) | [2] |
| Mass Spectrometry | Key fragments observed at m/z 257, 211, 183, 127 | [3] |
Synthesis
The primary method for synthesizing this compound is the Gewald reaction. This multicomponent reaction offers a straightforward approach to substituted 2-aminothiophenes.
Experimental Protocol: Gewald Reaction
This protocol is based on a general procedure for the synthesis of 2-aminothiophene derivatives.[2]
Materials:
-
Appropriate ketone (e.g., ethyl acetoacetate)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Methanol
-
Morpholine (or another suitable base like triethylamine)
Procedure:
-
To a stirred mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C.
-
After the addition is complete, continue stirring the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Figure 1: Workflow for the Gewald Synthesis.
Applications in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, primarily used as a starting material for the synthesis of compounds with potential therapeutic activities.[1]
Anticancer Agents
Derivatives of this compound have been synthesized and investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation, differentiation, and migration.[4] Inhibition of the FGFR signaling pathway is a promising strategy in cancer therapy.
Figure 2: Inhibition of the FGFR1 Signaling Pathway.
Antidiabetic Agents
This thiophene derivative is also utilized in the synthesis of novel pyrazolo-pyrimidinones, which act as inhibitors of Dipeptidyl Peptidase IV (DPP-IV).[4] DPP-IV is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these compounds can enhance glucose-dependent insulin secretion, making them a target for type 2 diabetes treatment.
References
Introduction: A Focused Approach to Topical Corticosteroid Therapy
An In-Depth Technical Guide to Flumethasone Pivalate
Flumethasone Pivalate (CAS No. 2002-29-1) is a moderately potent difluorinated corticosteroid ester engineered for targeted, localized anti-inflammatory, antipruritic, and vasoconstrictive action.[1][2][3] As a pivalate salt, its therapeutic activity is concentrated at the site of application, a critical feature for minimizing systemic absorption and associated adverse effects.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, mechanism of action, synthesis, analytical methodologies, and formulation considerations for this widely utilized active pharmaceutical ingredient (API).
It is important to note that the CAS number 4815-30-9, as provided in the initial query, does not correspond to Flumethasone Pivalate. The correct and universally recognized CAS number for Flumethasone Pivalate is 2002-29-1.[4][5] The parent compound, Flumethasone, has the CAS number 2135-17-3.[3]
Physicochemical Properties: A Foundation for Formulation
The physical and chemical characteristics of Flumethasone Pivalate are fundamental to its formulation into effective and stable topical delivery systems. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2002-29-1 | [4][5] |
| Molecular Formula | C₂₇H₃₆F₂O₆ | [4] |
| Molecular Weight | 494.6 g/mol | [4] |
| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [4] |
| Appearance | Virtually white, odorless, fine crystalline powder | [6][7] |
| Melting Point | >263°C (decomposes) | [8] |
| Solubility | - Very slightly soluble in chloroform and methylene chloride- Slightly soluble in methanol and ethanol- Practically insoluble in water | [6][7] |
| LogP | 3.9 | [4] |
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
Flumethasone Pivalate exerts its therapeutic effects through its activity as a glucocorticoid receptor (GR) agonist.[9][10] The mechanism is a complex, multi-step process that ultimately results in the modulation of gene expression, leading to potent anti-inflammatory and immunosuppressive effects.
-
Cellular Entry and Receptor Binding: As a lipophilic steroid, Flumethasone Pivalate readily diffuses across the cell membrane of target cells (e.g., keratinocytes, fibroblasts, endothelial cells, and immune cells). In the cytoplasm, it binds to the GR, which is part of a large multiprotein complex that includes heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This activated GR-ligand complex then translocates into the nucleus.
-
Gene Transcription Modulation: Within the nucleus, the activated complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.
-
Transactivation: The GR complex can increase the transcription of genes encoding anti-inflammatory proteins such as lipocortins (annexins). Lipocortins inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade.[1][3] By blocking arachidonic acid release, the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes is suppressed.[1][3]
-
Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.
-
The overall effect is a marked reduction in inflammation, characterized by decreased vasodilation, fluid exudation, and itching at the site of application.[1][3]
Caption: Glucocorticoid Receptor Signaling Pathway for Flumethasone Pivalate.
Synthesis and Manufacturing
The synthesis of Flumethasone Pivalate is typically achieved through the esterification of its parent compound, Flumethasone. While specific proprietary manufacturing processes may vary, the fundamental chemical transformation involves the reaction of the 21-hydroxyl group of Flumethasone with a pivaloyl source. A plausible synthetic route is outlined below.
Step 1: Synthesis of Flumethasone
Flumethasone itself can be synthesized from a suitable steroid precursor, such as 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[11] The process involves a series of reactions including:
-
Enol Ester Formation: Reaction with benzoyl chloride to form a 3-enolic ester.[12]
-
Electrophilic Fluorination: Introduction of a fluorine atom at the 6α-position.[12]
-
Deprotection: Removal of the enol ester protecting group.[12]
-
Epoxide Ring Opening: Fluorination of the 9,11-epoxy group using hydrofluoric acid to yield Flumethasone 21-acetate.[12]
-
Hydrolysis: Hydrolysis of the 21-acetate group to yield Flumethasone.[13]
Step 2: Esterification to Flumethasone Pivalate
The final step is the esterification of the 21-hydroxyl group of Flumethasone. This is a standard esterification reaction that can be carried out using pivaloyl chloride in the presence of a suitable base and solvent.[14]
-
Reactants: Flumethasone, Pivaloyl Chloride
-
Reagents/Catalysts: A base such as N,N-Dimethylaminopyridine or Triethylamine to neutralize the HCl byproduct.
-
Solvent: An inert aprotic solvent like Dichloromethane or Tetrahydrofuran.
-
General Procedure: Flumethasone is dissolved in the solvent, followed by the addition of the base and then pivaloyl chloride. The reaction mixture is stirred, typically at room temperature, until completion. The product, Flumethasone Pivalate, is then isolated and purified through standard workup procedures, including washing, drying, and recrystallization.
Commercial manufacturing of Flumethasone Pivalate API is conducted under cGMP conditions, often producing a micronized grade to meet specific formulation requirements for topical applications.[15]
Pharmaceutical Formulations and Drug Delivery
Flumethasone Pivalate is almost exclusively formulated for topical administration as creams, ointments, or solutions (e.g., for otic use).[2][15] The choice of formulation base is critical for drug delivery, stability, and patient compliance.
-
Creams: These are semi-solid emulsions, typically oil-in-water or water-in-oil. They are generally less greasy than ointments and are often preferred for their cosmetic feel. A typical Flumethasone Pivalate cream (0.02%) might contain non-medicinal ingredients such as cetyl alcohol, stearyl alcohol, petrolatum, glycerin, and water.[7]
-
Ointments: These are semi-solid preparations with a greasy base (e.g., petrolatum). They are occlusive, which can enhance the penetration of the API into the skin.
-
Combination Products: Flumethasone Pivalate is frequently co-formulated with antimicrobial agents, such as clioquinol (an antibacterial and antifungal), to treat inflammatory skin conditions complicated by secondary infections.[6][9]
The development of novel formulations, such as those involving nanoparticles, is an active area of research to enhance skin penetration and drug deposition within the skin layers, potentially improving efficacy and reducing the required dose.[16]
Analytical Methodologies
Robust and validated analytical methods are essential for the quality control of Flumethasone Pivalate in both the bulk API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Reverse-phase HPLC is the gold standard for the quantification of Flumethasone Pivalate and the detection of related substances, such as its primary impurity, Flumethasone.
Protocol: Quantification of Flumethasone Pivalate and Flumethasone by RP-HPLC
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV or PDA detector.
-
Column: ODS (C18) column (e.g., 4.6 mm x 50 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (or an aqueous buffer like phosphate buffer pH 3) is commonly used. A typical ratio is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of USP Flumethasone Pivalate RS and USP Flumethasone RS in the mobile phase. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 5-50 µg/mL for Flumethasone Pivalate).
-
Sample Preparation (for Cream): a. Accurately weigh a quantity of the cream and disperse it in a suitable solvent. b. Extract the API, potentially using sonication and centrifugation to separate excipients. c. Filter the resulting solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples. The retention times for Flumethasone and Flumethasone Pivalate are typically around 3 minutes and 7 minutes, respectively, under these conditions.
-
Quantification: Calculate the concentration of Flumethasone Pivalate in the sample by comparing its peak area to the calibration curve generated from the standards.
This protocol is a general guideline and must be fully validated according to ICH guidelines for accuracy, precision, linearity, and specificity.
Caption: A typical workflow for the analysis of Flumethasone Pivalate using HPLC.
Safety and Toxicology
As with all corticosteroids, the safety profile of Flumethasone Pivalate is a key consideration. Due to its topical application and targeted action, systemic toxicity is low when used as directed. However, comprehensive toxicological data is necessary for risk assessment.
-
Hazard Classification: Flumethasone Pivalate is classified as suspected of causing cancer (Carcinogenicity, Category 2) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2).[1][17] It is also suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).[1]
-
Handling Precautions: When handling the bulk powder, appropriate personal protective equipment (PPE) should be used, including gloves, eye protection, and respiratory protection to avoid dust formation and inhalation.[17][18] Handling should occur in a well-ventilated area.[17]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[17]
-
Environmental Hazards: The substance is considered harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[1] Therefore, release into the environment should be avoided.[1]
Conclusion
Flumethasone Pivalate remains a valuable therapeutic agent in dermatology due to its potent, localized anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for the development of stable and effective topical formulations. Its mechanism of action via the glucocorticoid receptor is well-established, providing a clear rationale for its clinical use. The synthesis, while involving multiple steps, relies on standard organic chemistry transformations. Finally, robust analytical methods and a comprehensive understanding of its safety profile are critical for ensuring the quality and safe use of this important corticosteroid. This guide provides a foundational technical resource for professionals engaged in the research and development of Flumethasone Pivalate-containing products.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2002-29-1 Name: Flumetasone 21-pivalate [xixisys.com]
- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flumetasone pivalate - Wikipedia [en.wikipedia.org]
- 6. endodocuments.com [endodocuments.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. scribd.com [scribd.com]
- 9. Flumetasone - Wikipedia [en.wikipedia.org]
- 10. Flumetasone (Flumethasone) BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 13. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 14. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]
- 15. axplora.com [axplora.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. lgcstandards.com [lgcstandards.com]
Elucidation of the Molecular Structure of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry.[1] The document details the spectroscopic data, synthesis, and analytical workflow used to confirm the molecular structure of this compound, which is instrumental in the development of novel therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors and fibroblast growth factor receptor 1 (FGFR1) inhibitors.[1]
Chemical Identity and Physical Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 4815-30-9 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][3][4] |
| Molecular Weight | 257.31 g/mol | [1][2][3] |
| Melting Point | 108-112 °C | [3][4] |
| Appearance | White crystal | [4] |
Spectroscopic Data for Structure Confirmation
The structural framework of this compound was unequivocally established through a combination of spectroscopic techniques. The key data are summarized below.
¹H NMR Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides definitive evidence for the arrangement of protons within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.90 | s | 2H | -NH₂ | [4] |
| 4.16 | m | 4H | -OCH₂CH₃ | [4] |
| 2.58 | s | 3H | -CH₃ | [4] |
| 1.25 | m | 6H | -OCH₂CH₃ | [4] |
Infrared (IR) Spectroscopic Data
Infrared spectroscopy highlights the presence of key functional groups.
| Wavenumber (νmax) cm⁻¹ | Assignment | Reference |
| 3423, 3306 | N-H stretching (amine) | [4] |
| 2986 | C-H stretching (aliphatic) | [4] |
| 1676, 1593 | C=O stretching (ester) | [4] |
| 1529, 1440 | C=C stretching (aromatic) | [4] |
| 1238 | C-O stretching (ester) | [4] |
Elemental Analysis
The elemental composition of the compound was confirmed by combustion analysis, with the experimental values closely matching the calculated percentages for the proposed molecular formula.
| Element | Calculated (%) | Found (%) | Reference |
| C | 51.35 | 51.56 | [4] |
| H | 5.88 | 5.53 | [4] |
| N | 5.44 | 5.42 | [4] |
| S | 12.46 | 12.50 | [4] |
Synthesis via the Gewald Reaction
This compound is efficiently synthesized via the Gewald reaction, a one-pot, multi-component condensation.[5][6] This reaction involves the condensation of a ketone (ethyl acetoacetate), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine).[5][7]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures.[4][7]
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.
-
The crude product is then recrystallized from ethanol to yield pure this compound as white crystals.[4]
Visualizing the Synthesis and Elucidation Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of the target compound.
Caption: The Gewald reaction mechanism for the synthesis of the title compound.
Caption: Logical workflow for the structure elucidation of the title compound.
References
- 1. usbio.net [usbio.net]
- 2. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. heteroletters.org [heteroletters.org]
An In-Depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a crucial heterocyclic building block in medicinal chemistry. Its intrinsic structural features, particularly the reactive amino group and the strategically positioned ester functionalities, make it a versatile precursor for the synthesis of complex fused heterocyclic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application as a key starting material in the development of targeted therapeutics, including Dipeptidyl Peptidase-IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
Physicochemical and Structural Characteristics
This compound is a stable, solid material under standard laboratory conditions.[1][2][3] A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][3][4] |
| Molecular Weight | 257.31 g/mol | [1][3][4] |
| CAS Number | 4815-30-9 | [1][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 108 °C | [2] |
| Solubility | Limited solubility in water (4.4 µg/mL at pH 7.4). Soluble in various organic solvents. | [4] |
| Storage | Store at -20°C for long-term stability. | [1][3] |
The structural formula of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthesis via the Gewald Reaction: A Step-by-Step Protocol
The most common and efficient method for synthesizing this compound is the Gewald three-component reaction.[5][6] This one-pot synthesis involves the condensation of a ketone (ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Causality Behind Experimental Choices
-
Reactants: Ethyl acetoacetate provides the C2 and C3 carbons of the thiophene ring along with the methyl group at C3. Ethyl cyanoacetate furnishes the C4 and C5 carbons, the amino group at C5, and one of the carboxylate groups. Elemental sulfur serves as the heteroatom for the thiophene ring.
-
Catalyst: A base, typically a secondary amine like morpholine or piperidine, is crucial for the initial Knoevenagel condensation between the ketone and the activated nitrile.[6][7] It also facilitates the subsequent reactions involving sulfur.
-
Solvent: While the reaction can be performed under solvent-free conditions, using a polar protic solvent like ethanol can aid in dissolving the reactants and controlling the reaction temperature.[6]
Experimental Protocol (Solvent-Based)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Catalyst: To the stirred mixture, add morpholine (0.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.
Caption: Experimental workflow for the Gewald synthesis.
Structural Validation and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two ethyl ester groups (triplets and quartets), a singlet for the methyl group, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbons of the thiophene ring, the methyl group, the two ester carbonyls, and the two ethyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester groups, and C-S stretching of the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 257.31). |
Applications in Drug Discovery
This compound is a valuable scaffold for the synthesis of bioactive molecules, particularly as an intermediate for DPP-IV and FGFR1 inhibitors.[1][3]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes
DPP-IV is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The aminothiophene core of this compound can be elaborated through various chemical transformations to generate potent and selective DPP-IV inhibitors.
Caption: Mechanism of action of DPP-IV inhibitors.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors for Cancer Therapy
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant activation of this pathway, often through FGFR1 amplification or mutation, is implicated in the progression of various cancers. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain can block downstream signaling and inhibit tumor growth. This compound serves as a starting point for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines and other heterocyclic systems that have shown promise as FGFR1 inhibitors.[1][3]
References
- 1. WO2006097175A1 - Dpp-iv inhibitors - Google Patents [patents.google.com]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. d-nb.info [d-nb.info]
- 7. EP1613304A1 - Dpp-iv inhibitors - Google Patents [patents.google.com]
- 8. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathway for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the widely employed Gewald reaction, including its mechanism, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Pathway: The Gewald Reaction
The most prevalent and efficient method for synthesizing this compound is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a β-ketoester (ethyl acetoacetate), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is valued for its operational simplicity and the direct formation of the highly functionalized 2-aminothiophene ring system.[1][4]
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone (ethyl acetoacetate) and the α-cyanoester (ethyl cyanoacetate) to form a stable intermediate.[2][5] The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[2][5] Computational studies suggest the reaction is initiated by the condensation, followed by the opening of the elemental sulfur ring.[5][6]
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Gewald reaction are presented below. These protocols are based on established literature procedures.
Method 1: Conventional Synthesis with Morpholine Catalyst[7]
-
Reaction Setup: To a suitable reaction vessel, add ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.
-
Reaction Progression: Continue stirring the reaction mixture at 45 °C for 3 hours.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration and washed with ethanol.
-
Purification: The crude product is recrystallized from ethanol to yield pure this compound.
Method 2: Solventless Ultrasonic Synthesis[8]
-
Reaction Mixture: In a suitable vessel, prepare an equimolar mixture of ethyl acetoacetate, ethyl cyanoacetate, elemental sulfur, and morpholine.
-
Sonication: Subject the mixture to ultrasonic irradiation for 40 minutes at room temperature.
-
Purification: The crude product is purified by silica gel column chromatography using a 10:1 hexane:ethyl acetate eluent. Recrystallization from a 4:1 hexane:ethyl acetate mixture may be performed for higher purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound using different methodologies.
| Parameter | Method 1: Conventional[7] | Method 2: Ultrasonic[8] |
| Starting Materials | Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur | Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur |
| Catalyst | Morpholine | Morpholine |
| Solvent | Methanol | Solvent-free |
| Temperature | 45 °C | Room Temperature |
| Reaction Time | 3 hours | 40 minutes |
| Yield | Not explicitly stated for this specific product | 78% |
| Melting Point | 110-112 °C[7] | 109-110 °C[8] |
Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry.[3] It is a crucial reagent in the synthesis of novel pyrazolo-pyrimidinones, which act as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment.[9] Furthermore, it is utilized in the preparation of N-phenylthieno[2,3-d]pyrimidin-4-amines, which have shown potential as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and may be developed as anticancer agents.[9] Derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines.[3]
Conclusion
The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. Both conventional heating and modern ultrasonic methods offer viable routes, with the latter providing advantages in terms of reduced reaction time and solvent-free conditions. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the effective synthesis and utilization of this important chemical intermediate.
References
- 1. d-nb.info [d-nb.info]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 4815-30-9 | Benchchem [benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. heteroletters.org [heteroletters.org]
- 9. usbio.net [usbio.net]
The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. These thiophene derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. This technical guide provides an in-depth exploration of the Gewald reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and professionals in drug development and related scientific fields.
Core Reaction Mechanism
The Gewald reaction is a one-pot synthesis that proceeds through three principal steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[1] The reaction brings together a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2]
Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding of the reaction mechanism, particularly concerning the role of sulfur.[3] The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated acetonitrile.[3] This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates.[3] The final, thermodynamically controlled step involves the cyclization of a monosulfide intermediate and subsequent aromatization to form the stable 2-aminothiophene ring.[3]
Mechanistic Pathway
Caption: High-level overview of the Gewald reaction mechanism.
Quantitative Data Summary
The efficiency of the Gewald reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of Catalyst on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyrrolidinium borate | Ethanol/Water (9:1) | 100 | 20 | 96 | [4] |
| Morpholinium borate | Ethanol/Water (9:1) | 100 | 25 | 92 | [4] |
| Pyrrolidine | DMF | 50 | 30 | 92 | [5] |
| CaO | Ethanol | Reflux | 60-90 | 85 | |
| Na₂CaP₂O₇ | Water | Reflux | 15 | 98 | [6] |
| L-proline (10 mol%) | DMF | 60 | - | 84 | [7] |
| None | - | - | 24h | 0 | [4] |
Table 2: Substrate Scope under Microwave-Assisted Conditions
| Carbonyl Compound | Active Methylene Compound | Solvent | Base | Time (min) | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | DMF | Pyrrolidine | 30 | 95 | [5] |
| Cyclohexanone | Malononitrile | Ethanol | KF-Alumina | 6 | 92 | [8] |
| 4-Nitroacetophenone | Ethyl cyanoacetate | Ethanol | - | 46 | - | [9] |
| 3-Hydroxyacetophenone | Ethyl cyanoacetate | Ethanol | - | 48 | - | [10] |
| Acetophenone | Ethyl cyanoacetate | None | Morpholine | 60 | Moderate | [11] |
Note: Yields can vary based on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the Gewald reaction. Below are representative protocols for both conventional and microwave-assisted synthesis.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol describes a typical one-pot synthesis using a heterogeneous catalyst.
Materials:
-
Ketone/Aldehyde (1.0 mmol)
-
Active methylene nitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
CaO (1.0 mmol)
-
Ethanol (12 mL)
Procedure:
-
A mixture of the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux for the required time (typically 1-1.5 hours), with the reaction progress monitored by TLC.
-
Upon completion, the catalyst is removed by filtration.
-
The ethanol is evaporated from the filtrate, and the crude product is purified, typically by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophenes
This protocol outlines an efficient synthesis using microwave irradiation, which often leads to shorter reaction times and improved yields.[5]
Materials:
-
Aldehyde/Ketone (1 mmol)
-
Active methylene compound (1.1 mmol)
-
Sulfur (1.1 mmol)
-
Pyrrolidine (1 mmol)
-
DMF (3 mL)
Procedure:
-
In a microwave reactor vessel, combine the aldehyde/ketone (1 mmol), active methylene compound (1.1 mmol), sulfur (1.1 mmol), pyrrolidine (1 mmol), and DMF (3 mL).[5]
-
Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 50 °C) for a specified duration (e.g., 30 minutes).[5]
-
After cooling, the reaction mixture is typically purified by flash chromatography on silica gel to isolate the desired 2-aminothiophene product.[5]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and the logical relationship of the key reaction steps.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 4. d-nb.info [d-nb.info]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. ijert.org [ijert.org]
- 10. ijert.org [ijert.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a crucial heterocyclic building block in medicinal chemistry and materials science. Its versatile structure, featuring a reactive amino group and two ester functionalities, makes it an ideal scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive review of its synthesis, chemical properties, and its role as a precursor to biologically active compounds, particularly in the development of novel therapeutics. The information is presented with detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and development.
Chemical and Physical Properties
This compound is typically a solid at room temperature, with its color ranging from white to brown depending on purity.[1] It is characterized by a molecular formula of C₁₁H₁₅NO₄S and a molecular weight of approximately 257.31 g/mol .[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₄S | [2][3] |
| Molecular Weight | 257.31 g/mol | [2][3] |
| Melting Point | 108-110 °C | [4][5] |
| Appearance | White to Gray to Brown powder/crystal | [1] |
| Solubility (pH 7.4) | 4.4 µg/mL | [6] |
| CAS Number | 4815-30-9 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.60 (br s, 2H, NH₂), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.26 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, CH₃), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 14.5, 14.6 | [4] |
| IR (KBr) | ν (cm⁻¹): 3437 (NH), 3325 (NH), 1672 (C=O), 1649 (C=O), 1591 (NH), 1533 (C=C), 1254 | |
| Mass Spectrum (m/z) | 257 (M+), 211, 183, 127 | [6] |
Synthesis
The primary synthetic route to this compound is the Gewald reaction, a one-pot, three-component condensation.[7] This reaction involves an α-methylene ketone (ethyl acetoacetate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]
Caption: Workflow for the Gewald Synthesis.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Gewald Synthesis [4]
This protocol outlines a solventless, ultrasound-assisted synthesis of this compound.
-
Preparation of the Catalyst Solution: In a suitable reaction vessel, stir an equimolar mixture of powdered sulfur (3 mmol) and morpholine (3 mmol) until the sulfur is completely dissolved.
-
Addition of Reactants: To the sulfur-morpholine mixture, add ethyl cyanoacetate (3 mmol) and ethyl acetoacetate (3 mmol).
-
Ultrasonic Irradiation: Subject the reaction mixture to ultrasound irradiation at a frequency of 40 kHz.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.
-
Purification: Upon completion, purify the crude product by silica gel column chromatography using a 10:1 hexane:ethyl acetate eluent. Recrystallization from a 4:1 hexane:ethyl acetate mixture may be necessary for higher purity. A yield of 78% has been reported for this method.[4]
Protocol 2: Conventional Heating Method [7]
This protocol describes a more traditional approach to the Gewald synthesis using conventional heating.
-
Reactant Mixture: In a flask equipped with a stirrer and condenser, mix ethylcyanoacetate (0.1 mol), cyclohexanone (0.1 mol), and ortho or para-anisidine (0.1 mol).
-
Initial Heating: Heat the mixture for approximately eight hours at 170-180°C.
-
Overnight Reaction and Washing: Allow the reaction mixture to stand overnight. Wash the resulting solid with ethanol and recrystallize from an acetone-water mixture to obtain N-cyanoacetyl anisidine.
-
Second Condensation: Heat the N-cyanoacetyl anisidine with cyclohexanone (0.1 mol) and catalytic amounts of ammonium acetate and glacial acetic acid in benzene under mild boiling for 10 hours.
-
Neutralization and Drying: Cool the solution and neutralize it with an aqueous solution of sodium carbonate. Dry the organic layer over anhydrous sodium sulfate.
-
Final Thiophene Formation: Distill off the excess benzene to obtain a semi-solid product. Dissolve this intermediate in ethanol and stir with elemental sulfur in the presence of diethylamine to yield the final 2-aminothiophene product.
Biological Significance and Applications
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. It is a key starting material for the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are important targets in the treatment of diabetes and cancer, respectively.[3]
DPP-IV Inhibition
DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1 and GIP, which are responsible for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a well-established therapeutic strategy for type 2 diabetes.
Caption: DPP-IV Inhibition Pathway.
FGFR1 Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[8] Aberrant activation of the FGFR signaling pathway, particularly FGFR1, is implicated in the development and progression of various cancers.[8] Inhibiting FGFR1 can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor growth and angiogenesis.
Caption: FGFR1 Signaling Pathway Inhibition.
Biological Assay Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds derived from this compound.
Protocol 3: DPP-IV Inhibition Assay (Fluorescence-Based)[9][10]
-
Reagent Preparation:
-
Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA) and dilute to 1X with HPLC-grade water.
-
Reconstitute human recombinant DPP-IV enzyme in the 1X Assay Buffer to the desired concentration.
-
Prepare the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in 1X Assay Buffer (e.g., 5 mM stock diluted to a working concentration).
-
Dissolve test compounds and a positive control (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Inhibitor/Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound or positive control to triplicate wells.
-
100% Activity Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent to triplicate wells.
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of the solvent to triplicate wells.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: FGFR1 Kinase Assay (Luminescence-Based)[11]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of the peptide substrate (e.g., poly[Glu:Tyr] (4:1)) and ATP in the Kinase Buffer.
-
Dilute the FGFR1 kinase enzyme in the Kinase Buffer.
-
Dissolve test compounds in a suitable solvent.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound, FGFR1 enzyme, and the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition and IC₅₀ values for the test compounds.
Conclusion
This compound is a valuable and versatile starting material in synthetic and medicinal chemistry. Its efficient synthesis via the Gewald reaction and its utility as a scaffold for generating potent enzyme inhibitors highlight its importance in modern drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the development of novel therapeutics derived from this core structure. While the direct biological activity of the title compound is not extensively documented, its role as a precursor to potent inhibitors of DPP-IV and FGFR1 underscores its significance for researchers in the fields of diabetes and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. heteroletters.org [heteroletters.org]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 6. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
The Ascendant Role of Substituted Thiophene Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development as potent therapeutic agents for a wide array of diseases. The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological activities of substituted thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.
A Spectrum of Biological Activities
Substituted thiophene derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activities are largely influenced by the nature and position of the substituents on the thiophene ring.
Anticancer Activity: Thiophene derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[1][2] These include the inhibition of crucial enzymes like topoisomerase and various kinases, disruption of microtubule dynamics, and the induction of apoptosis.[1][2] The planarity of the thiophene ring is thought to contribute to the effective binding of these derivatives to their biological targets.[3]
Antimicrobial Activity: The thiophene scaffold is a core component of several clinically used antibiotics, such as cephalothin and cefoxitin.[4] Numerous studies have reported the potent antibacterial and antifungal activities of various substituted thiophenes.[5][6][7] Their mechanisms of action can involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[5][8]
Anti-inflammatory Activity: Several thiophene derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), including tinoridine and tiaprofenic acid.[9][10] A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12][13]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various substituted thiophene derivatives, the following tables summarize key quantitative data from the literature, including IC50 values for anticancer and anti-inflammatory activities and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.
Table 1: Anticancer Activity of Substituted Thiophene Derivatives (IC50 Values in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 2b | Thiophene Carboxamide | Hep3B | 5.46 | - | - |
| Compound 2d | Thiophene Carboxamide | Hep3B | 8.85 | - | - |
| Compound 2e | Thiophene Carboxamide | Hep3B | 12.58 | - | - |
| Compound 13 | 1,3,4-Thiadiazoline Hybrid | T47D (Mammary) | 0.160 | - | - |
| Compound 13 | 1,3,4-Thiadiazoline Hybrid | CACO2 (Colorectal) | <20.35 | - | - |
| Compound 17c | 1,3,4-Thiadiazoline Hybrid | Lung and Mammary Cancer Cells | <10 | - | - |
| BZA09 | Benzylamine Tetrahydrobenzo[b]thiophene | A549 (Lung) | 2.73 | - | - |
| BZ05 | Benzamide Tetrahydrobenzo[b]thiophene | A549 (Lung) | 9.49 | - | - |
| UD13 | Urea Tetrahydrobenzo[b]thiophene | A549 (Lung) | 12.19 | - | - |
| UD19 | Urea Tetrahydrobenzo[b]thiophene | A549 (Lung) | 7.2 | - | - |
| TP 5 | 2,3-fused thiophene scaffold | HepG2 | Not specified | Paclitaxel | 35.92 |
| TP 5 | 2,3-fused thiophene scaffold | SMMC-7721 | Not specified | Paclitaxel | 35.33 |
| Compound 3b | Thienopyrimidine | HepG2 | 3.105 ± 0.14 | Doxorubicin | Not specified |
| Compound 3b | Thienopyrimidine | PC-3 | 2.15 ± 0.12 | Doxorubicin | Not specified |
| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 | 3.023 ± 0.12 | Doxorubicin | Not specified |
| Compound 4c | Thieno[3,2-b]pyrrole | PC-3 | 3.12 ± 0.15 | Doxorubicin | Not specified |
Data compiled from multiple sources.[9][14][15][16][17]
Table 2: Antimicrobial Activity of Substituted Thiophene Derivatives (MIC Values in mg/L or µg/mL)
| Compound ID | Target Organism | MIC (mg/L) | Reference Compound | Reference MIC (mg/L) |
| Thiophene 1 | A. baumannii | 32 | - | - |
| Thiophene 1 | E. coli | 64 | - | - |
| Thiophene 4 | Col-R A. baumannii | 16 (MIC50) | Colistin | 128 (MIC50) |
| Thiophene 4 | Col-R E. coli | 8 (MIC50) | Colistin | 8 (MIC50) |
| Thiophene 5 | Col-R A. baumannii | 16 (MIC50) | - | - |
| Thiophene 5 | Col-R E. coli | 32 (MIC50) | - | - |
| Thiophene 8 | Col-R A. baumannii | 32 (MIC50) | - | - |
| Thiophene 8 | Col-R E. coli | 32 (MIC50) | - | - |
| Thiophene 7 | P. aeruginosa | More potent than Gentamicin | Gentamicin | - |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2 to 4 µg/mL | - | - |
Data compiled from multiple sources.[5][6][8][18]
Table 3: Anti-Inflammatory Activity of Substituted Thiophene Derivatives (IC50 Values in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | 5-LOX | 29.2 | - | - |
| Compound 2 | COX/LOX | 6.0 | - | - |
| Compound 3 | COX/LOX | 6.6 | - | - |
| Compound 5b | COX-2 | 5.45 | Celecoxib | - |
| Compound 5b | 5-LOX | 4.33 | NDGA | 2.46 |
| Compound 1 | 2-aminothiophene analog | 121.47 | - | - |
| Compound 5 | 2-aminothiophene analog | 422 | - | - |
Data compiled from multiple sources.[11][13][19][20]
Key Experimental Protocols
The synthesis and biological evaluation of substituted thiophene derivatives involve a range of standard and specialized experimental procedures. Below are detailed methodologies for some of the most critical experiments cited in the literature.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward method for the synthesis of polysubstituted 2-aminothiophenes.[21][22][23][24][25]
Materials:
-
An α-methylene-activated ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, piperidine)
-
A suitable solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a solution of the α-methylene-activated carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the basic catalyst (typically 0.1-0.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][26][27][28]
Materials:
-
Cells in culture
-
Substituted thiophene derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted thiophene derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.[10][29][30][31][32]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Substituted thiophene derivatives (test compounds)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or buffer for control) to the respective wells.
-
Add 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which substituted thiophene derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and workflows associated with these compounds.
Caption: Anticancer mechanisms of substituted thiophene derivatives.
Caption: Workflow for antimicrobial evaluation of thiophene derivatives.
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
Conclusion
The diverse and potent biological activities of substituted thiophene derivatives firmly establish them as a cornerstone in the field of medicinal chemistry. Their continued exploration holds immense promise for the discovery and development of novel therapeutic agents to address a multitude of human diseases. This technical guide provides a foundational resource for researchers, offering a consolidated view of their biological activities, quantitative data for comparative analysis, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. As research in this area progresses, the thiophene scaffold will undoubtedly continue to be a source of innovative and effective drug candidates.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Gewald Reaction [organic-chemistry.org]
- 23. d-nb.info [d-nb.info]
- 24. quod.lib.umich.edu [quod.lib.umich.edu]
- 25. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. clyte.tech [clyte.tech]
- 29. scribd.com [scribd.com]
- 30. researchgate.net [researchgate.net]
- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared) and a detailed experimental protocol for the synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This substituted thiophene is a valuable building block in medicinal chemistry and materials science.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.90 | s | 2H | -NH₂ |
| 4.16 | m | 4H | -OCH₂CH₃ |
| 2.58 | s | 3H | -CH₃ (on thiophene ring) |
| 1.25 | m | 6H | -OCH₂CH₃ |
¹³C NMR (CDCl₃)
| Chemical Shift (δ) ppm | Assignment (for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) |
| 166.46, 166.18 | C=O (ester) |
| 162.83, 148.0, 147.89, 108.47 | Thiophene ring carbons |
| 60.38 | -OCH₂CH₃ |
| 51.02 | -OCH₃ |
| 16.0 | -CH₃ (on thiophene ring) |
| 14.35 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum provides valuable information about the functional groups present in the molecule.[2]
| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |
| 3423, 3306 | N-H stretching (amine) |
| 2986 | C-H stretching (aliphatic) |
| 1676, 1593 | C=O stretching (ester) |
| 1529, 1440 | C=C stretching (aromatic thiophene ring) |
| 1238 | C-O stretching (ester) |
Experimental Protocols
Synthesis: Gewald Reaction
This compound is commonly synthesized via the Gewald reaction. This one-pot, multi-component reaction is an efficient method for the preparation of highly substituted 2-aminothiophenes.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A base catalyst (e.g., morpholine or piperidine)
-
Ethanol or Dimethylformamide (DMF) as solvent
Procedure:
-
A mixture of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent (ethanol or DMF).
-
A catalytic amount of a secondary amine base, such as morpholine or piperidine, is added to the mixture.
-
The reaction mixture is then heated to a temperature between 80-100°C and stirred for 8-12 hours.
-
Upon completion, the reaction mixture is cooled, and the crude product is typically isolated by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples are typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Visualizations
The following diagrams illustrate the synthesis pathway and the structural analysis of this compound.
Caption: Workflow for the synthesis and analysis of the target compound.
Caption: Structure and key ¹H NMR assignments.
References
Unveiling the Solid-State Architecture of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystal structure analysis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its derivatives, compounds of significant interest in medicinal chemistry. The arrangement of molecules in the solid state, dictated by intermolecular interactions, profoundly influences the physicochemical properties of these substances, including solubility, stability, and bioavailability. Understanding their three-dimensional structure at the atomic level is therefore paramount for rational drug design and development. This guide provides a comprehensive overview of the crystallographic data, experimental protocols for structure determination, and a visual representation of the analytical workflow.
Core Crystallographic Data: A Comparative Analysis
The precise atomic arrangement of this compound and its acetamido derivative has been elucidated through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a clear comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 789286[1] |
| Empirical Formula | C₁₁H₁₅NO₄S |
| Formula Weight | 257.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(2) |
| b (Å) | 14.899(3) |
| c (Å) | 8.5450(17) |
| α (°) | 90 |
| β (°) | 108.99(3) |
| γ (°) | 90 |
| Volume (ų) | 1242.1(4) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation type | MoKα |
| Wavelength (Å) | 0.71073 |
Table 2: Crystal Data and Structure Refinement for Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate [2]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₇NO₅S |
| Formula Weight | 299.34 |
| Crystal System | Monoclinic |
| Space Group | Not Reported |
| a (Å) | 15.933(3) |
| b (Å) | 4.6028(6) |
| c (Å) | 20.152(3) |
| α (°) | 90 |
| β (°) | 106.005(7) |
| γ (°) | 90 |
| Volume (ų) | 1420.6(4) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | Not Reported |
| R-factor (%) | 6.5 |
| Data-to-parameter ratio | 13.5 |
Experimental Protocols: From Synthesis to Structure Solution
The determination of the crystal structures of these thiophene derivatives involves a multi-step process, beginning with the synthesis of the target compound and culminating in the refinement of the crystallographic model.
Synthesis and Crystallization
This compound (1h): This parent compound was synthesized and described as a white crystalline solid with a melting point of 110-112 ºC.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate: This derivative was prepared by heating a mixture of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (0.3 g, 1 mmol) dissolved in chloroform with 0.1 ml of acetyl chloride at 330 K for 10 hours.[2] The resulting product was recrystallized from ethanol to yield orange needles.[2]
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected. For the acetamido derivative, a Bruker Kappa APEXII CCD diffractometer was used.[2] The collected data are processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure. Structure solution is typically achieved using direct methods, and the refinement is carried out by full-matrix least-squares on F². For the acetamido derivative, the structure was solved using SHELXS97 and refined using SHELXL97.[2]
Visualizing the Workflow
The logical flow of operations in determining the crystal structure of a this compound derivative is illustrated in the following diagram.
References
An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. Its unique structural features, including a reactive amino group and two ester functionalities, make it a versatile precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and, most importantly, its application as a key intermediate in the development of therapeutic agents, particularly Dipeptidyl Peptidase-IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
Part 1: Chemical Identity and Nomenclature
Correctly identifying a chemical compound is paramount in research and development. This compound is known by a variety of synonyms, which can often be a source of confusion. Below is a structured summary of its key identifiers and common alternative names.
Core Identifiers
| Identifier | Value |
| CAS Number | 4815-30-9[1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₄S[1][2][3] |
| Molecular Weight | 257.31 g/mol [2][3][4] |
| IUPAC Name | This compound[1][5][6] |
| InChI | InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3[1] |
| InChIKey | DGVXLHAJVRRLGV-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N[1] |
Common Synonyms
The following table lists the most frequently encountered synonyms for this compound in scientific literature and chemical catalogs. Understanding these variations is essential for conducting thorough literature searches and for sourcing the compound.
| Synonym | Source/Context |
| Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate | Common variation[1][4][7] |
| 5-Amino-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester | Systematic naming convention[1][7] |
| 2-Amino-3,5-bis(ethoxycarbonyl)-4-methylthiophene | Alternative numbering of substituents[1][7][8] |
| Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate | Alternative numbering of substituents[1][7] |
| 2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, diethyl ester | Formal chemical name[1][7] |
| NSC 149763 | National Cancer Institute (NCI) designation[1][3] |
Part 2: Synthesis and Mechanism
The primary and most efficient method for synthesizing this compound is the Gewald reaction . This powerful one-pot, multi-component reaction is a cornerstone of thiophene chemistry.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and subsequent cyclization and aromatization to form the 2-aminothiophene ring.
The currently accepted mechanism involves the following key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this case, acetone or a related precursor to provide the 3-methyl group) and the α-cyanoester (ethyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is then added to the activated methylene group of the Knoevenagel product. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.
Caption: Generalized workflow of the Gewald Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the Gewald reaction.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol (or Methanol)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, a mixture of ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
The mixture is stirred at room temperature.
-
Diethylamine (2 equivalents) is added dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction is typically observed.
-
After the addition is complete, the reaction mixture is gently heated to 45-50°C and stirred for 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.
-
The crude product can be further purified by recrystallization from ethanol.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The expected melting point is in the range of 105-108°C.
Part 3: Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities. Two notable examples are its use in the development of DPP-IV and FGFR1 inhibitors.
Synthesis of DPP-IV Inhibitors for Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion in response to food intake. Inhibiting DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[4] this compound is a key precursor for novel pyrazolo-pyrimidinone-based DPP-IV inhibitors.[2][4]
Synthetic Workflow:
Caption: Synthetic pathway to DPP-IV inhibitors.
Synthesis of FGFR1 Inhibitors for Anticancer Applications
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and migration. Aberrant FGFR1 signaling is implicated in the development and progression of various cancers. Therefore, FGFR1 inhibitors are a promising class of anticancer agents.[4] this compound is used to synthesize N-phenylthieno[2,3-d]pyrimidin-4-amines, which act as FGFR1 inhibitors.[2][4]
General Synthetic Protocol for Thieno[2,3-d]pyrimidine Core:
The synthesis of the thieno[2,3-d]pyrimidine scaffold from this compound typically involves a multi-step sequence:
-
Reaction with a Formamide Equivalent: The aminothiophene is first reacted with a reagent such as formamide or dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate.
-
Cyclization: This intermediate is then cyclized, often under thermal conditions or in the presence of a catalyst, to form the thieno[2,3-d]pyrimidin-4-one core.
-
Chlorination: The 4-oxo group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Nucleophilic Substitution: The 4-chloro substituent is then displaced by a desired amine (e.g., an aniline derivative) via a nucleophilic aromatic substitution reaction to yield the final N-phenylthieno[2,3-d]pyrimidin-4-amine inhibitor.
Caption: Pathway to FGFR1 inhibitors.
Part 4: Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is critical for its safe handling and use in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to gray to brown powder/crystal | [7] |
| Melting Point | 105-108 °C | [4] |
| Boiling Point | 372.6 °C at 760 mmHg (estimated) | [4] |
| Flash Point | 179.1 °C (estimated) | [4] |
| Solubility | Soluble in various organic solvents | [3] |
| Storage Temperature | -20°C is recommended for long-term storage | [2] |
Safety and Handling
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Use in a well-ventilated area or under a fume hood.
-
For maximum product recovery, centrifuge the original vial before removing the cap.[2]
Conclusion
This compound is a synthetically versatile and commercially available building block with significant utility in medicinal chemistry and drug discovery. Its straightforward synthesis via the Gewald reaction and its role as a key precursor to potent enzyme inhibitors like those for DPP-IV and FGFR1 underscore its importance. Researchers and drug development professionals can leverage the information in this guide to effectively source, synthesize, and utilize this compound in their research endeavors, contributing to the development of new therapeutics.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usbio.net [usbio.net]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Safety, Handling, and Hazard Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, potential hazards, and experimental protocols associated with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This thiophene derivative is a valuable building block in medicinal chemistry, notably in the synthesis of potential dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives as potential anticancer agents.[1] A thorough understanding of its properties and hazards is crucial for ensuring laboratory safety and experimental success.
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and known toxicological properties of this compound is presented below. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | [2][3] |
| Molecular Weight | 257.31 g/mol | [1][2] |
| CAS Number | 4815-30-9 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 108 °C | [4] |
| Solubility | 4.4 µg/mL (at pH 7.4) | [2] |
| Purity | 98% | [3] |
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Codes |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Hazard Identification and Safety Precautions
Primary Hazards:
-
Skin and Eye Irritant: Direct contact with the solid or its dust can cause significant skin and eye irritation.[2]
-
Respiratory Irritant: Inhalation of dust may lead to respiratory tract irritation.[2]
Handling and Personal Protective Equipment (PPE):
Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn. For larger quantities or where significant dust generation is possible, consider additional protective clothing.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1]
Spill and Disposal:
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is commonly synthesized via the Gewald reaction.[5] This multicomponent reaction offers an efficient route to polysubstituted 2-aminothiophenes.
Gewald Reaction for the Synthesis of this compound:
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A suitable base (e.g., morpholine or triethylamine)
-
An appropriate solvent (e.g., ethanol or methanol)
Procedure:
-
To a stirred mixture of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur in the chosen solvent, slowly add the base at a controlled temperature (typically between 35-45°C).[6]
-
Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 45°C) for several hours.[6]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol).
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals.[6]
Visualized Workflows and Mechanisms
To further clarify the handling procedures and the chemical synthesis, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a versatile building block in organic synthesis, particularly in the construction of fused heterocyclic systems of medicinal importance. Its utility stems from the presence of multiple reactive sites: a nucleophilic amino group and two ester functionalities that can be further manipulated. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a focus on its application in the development of bioactive molecules.
Physicochemical Properties and Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Melting Point | 108-112 °C | [2] |
| Appearance | White to Gray to Brown powder/crystal | |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N | [1] |
| InChI | InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3 | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Gewald reaction, a multicomponent condensation that provides a straightforward and efficient method for the formation of 2-aminothiophenes.[3]
Logical Workflow for Gewald Synthesis
Caption: Workflow for the Gewald synthesis of the title compound.
Experimental Protocol: Gewald Synthesis
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred mixture of ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Quantitative Data:
| Reaction | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gewald Synthesis | Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur | Morpholine | Methanol | 45 | 3 | Not specified | [4] |
Applications in the Synthesis of Bioactive Heterocycles
This compound is a key intermediate in the synthesis of various fused heterocyclic systems, including thieno[2,3-d]pyrimidines and pyrazolo-pyrimidinones. These scaffolds are present in molecules with a range of biological activities, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment and fibroblast growth factor receptor 1 (FGFR1) inhibitors for anticancer applications.[3]
Synthesis of Thieno[2,3-d]pyrimidin-4-ones
The amino group of the title compound can be readily cyclized with various one-carbon synthons to form the pyrimidine ring of a thieno[2,3-d]pyrimidine system.
Caption: Inhibition of FGFR1 signaling by thienopyrimidine derivatives.
This protocol demonstrates a pathway to a thieno[2,3-d]pyrimidine derivative starting from a compound closely related to the title compound, showcasing the cyclization strategy.
Materials:
-
Diethyl 5-((phenylimino)methyleneamino)-3-methylthiophene-2,4-dicarboxylate
-
Propan-1-amine
-
Anhydrous dichloromethane
-
Anhydrous ethanol
-
Sodium ethoxide in ethanol
Procedure:
-
To a solution of diethyl 5-((phenylimino)methyleneamino)-3-methylthiophene-2,4-dicarboxylate (3 mmol) in anhydrous dichloromethane (15 mL), add propan-1-amine (3 mmol).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Add anhydrous ethanol (10 mL) and a few drops of sodium ethoxide in ethanol to the residue.
-
Stir the mixture for 5 hours at room temperature.
-
Concentrate the solution under reduced pressure and recrystallize the residue from ethanol.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Reference |
| Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | Diethyl 5-((phenylimino)methyleneamino)-3-methylthiophene-2,4-dicarboxylate | Propan-1-amine, NaOEt | 78 | [5] |
Synthesis of Pyrazolo-Pyrimidinones (as potential DPP-IV inhibitors)
While a direct protocol starting from this compound for the synthesis of pyrazolo-pyrimidinones is not explicitly detailed in the immediate literature, a logical synthetic pathway can be proposed based on known transformations of related aminothiophenes and aminopyrazoles. This would typically involve the conversion of the aminothiophene to a hydrazinothiophene, followed by cyclization with a suitable three-carbon electrophile to form the pyrazole ring, and subsequent formation of the pyrimidinone ring.
Caption: Proposed workflow for pyrazolo-thieno-pyrimidinone synthesis.
This protocol, while for a pyrazole analog, illustrates the general conditions for pyrimidinone ring formation from an amino-heterocyclic ester.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (as a model for the aminothiophene)
-
Formamide
Procedure:
-
Heat a mixture of the amino-heterocyclic ester (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) with an excess of formamide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Note: The reactivity of the aminothiophene may differ, and optimization of reaction conditions (temperature, time, and catalyst) would be necessary.
Summary of Reactions and Derivatizations
| Reaction Type | Reagent(s) | Product Type | Potential Application | Reference |
| Acetylation | Acetyl chloride | 5-Acetamido derivative | Intermediate for further functionalization | |
| Cyclization | Formamide/Urea | Thieno[2,3-d]pyrimidin-4-one | Precursor to FGFR1/DPP-IV inhibitors | [6][7] |
| Diazotization/Reduction | NaNO₂/HCl, then SnCl₂ | Hydrazinothiophene | Intermediate for pyrazole synthesis |
Conclusion
This compound is a valuable and readily accessible synthetic intermediate. Its utility in the construction of complex, biologically active heterocyclic systems, particularly thieno[2,3-d]pyrimidines, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the synthesis and further application of this versatile building block.
References
- 1. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a Versatile Reagent for Novel DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a key therapeutic target for the management of type 2 diabetes mellitus due to its role in inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has emerged as a valuable and versatile starting reagent for the synthesis of novel DPP-IV inhibitors, particularly those based on the pyrazolo[4,3-d]pyrimidin-7-one and related fused heterocyclic scaffolds. This document provides detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of the relevant signaling pathways.
Introduction
The core structure of this compound, a polysubstituted 2-aminothiophene, provides a strategic foundation for building complex heterocyclic systems. Its synthesis is readily achieved through the Gewald reaction. The vicinal amino and ester functionalities on the thiophene ring allow for sequential reactions, such as cyclization with hydrazine to form a pyrazole ring, followed by a second cyclization to construct the fused pyrimidinone system. This approach enables the generation of a library of compounds with potential for potent and selective DPP-IV inhibition.
Signaling Pathway and Mechanism of Action
DPP-IV inhibitors, often referred to as "gliptins," work by blocking the enzymatic degradation of incretin hormones. This leads to a cascade of events beneficial for glycemic control in patients with type 2 diabetes.
Caption: DPP-IV inhibition pathway for glycemic control.
Experimental Protocols
The overall workflow for developing novel DPP-IV inhibitors from the target reagent involves a multi-step process from chemical synthesis to biological validation.
Caption: Workflow for synthesis and evaluation of DPP-IV inhibitors.
Protocol 1: Synthesis of this compound (Gewald Reaction)
This protocol describes the synthesis of the title reagent via the well-established Gewald aminothiophene synthesis.[1][2]
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of ethyl acetoacetate (1.0 mol), ethyl cyanoacetate (1.0 mol), and elemental sulfur (1.0 mol) in ethanol (500 mL).
-
Cool the mixture in an ice bath to approximately 0-5 °C.
-
Slowly add diethylamine (1.1 mol) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then chill in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Representative Thieno[3,2-e]pyrazolo[4,3-d]pyrimidin-7-one DPP-IV Inhibitor
This protocol outlines a representative synthetic route to a fused heterocyclic DPP-IV inhibitor, starting from the thiophene reagent prepared in Protocol 1. This is a two-step process involving the formation of a pyrazole intermediate followed by cyclization to the pyrimidinone.
Step 2A: Synthesis of the Pyrazole Intermediate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the ethyl 5-amino-3-methyl-1H-pyrazolo[4,3-d]thiophene-6-carboxylate intermediate.
Step 2B: Cyclization to the Pyrazolo[4,3-d]pyrimidin-7-one Core
Materials:
-
Pyrazole intermediate from Step 2A
-
Formamide or Triethyl orthoformate/Formic acid
-
High-temperature heating mantle or sand bath
Procedure:
-
Place the pyrazole intermediate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide, which acts as both a reagent and a solvent.
-
Heat the mixture to a high temperature (typically 180-200 °C) for 2-4 hours.
-
Cool the reaction mixture, which should result in the precipitation of the crude product.
-
Triturate the solid with water or ethanol, collect by filtration, and wash thoroughly.
-
Purify the final pyrazolo[4,3-d]pyrimidin-7-one derivative by recrystallization from a suitable solvent like DMF or DMSO.
-
Confirm the structure of the final compound using comprehensive spectroscopic analysis. Further N-alkylation or other modifications can be performed on this core structure to build a library of inhibitors.
Protocol 3: In Vitro DPP-IV Enzyme Inhibition Assay
This protocol describes a standard fluorescence-based assay to determine the inhibitory potency (IC50) of the synthesized compounds.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)
-
Synthesized inhibitor compounds and a reference inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37 °C
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized test compounds and the reference inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve final desired concentrations for the assay.
-
Assay Setup: In the wells of a 96-well plate, add the following:
-
Test Wells: 25 µL of diluted test compound and 25 µL of DPP-IV enzyme solution.
-
Positive Control (No Inhibition): 25 µL of assay buffer (with equivalent DMSO percentage) and 25 µL of DPP-IV enzyme solution.
-
Negative Control (Blank): 50 µL of assay buffer without the enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37 °C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37 °C. Measure the fluorescence intensity every minute for 30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Velocity_Test / Velocity_PositiveControl)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation
While specific IC50 values for inhibitors derived directly from this compound are not extensively reported in publicly available literature, the following table presents representative data for structurally related pyrazolopyrimidine and thienopyrimidine DPP-IV inhibitors to provide a benchmark for expected potency.[1][3]
| Compound Class | Representative Structure/Scaffold | DPP-IV IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Pyrazolo[4,3-d]pyrimidine | Fused 6-(hydroxymethyl)pyrazolopyrimidine | 21.4 - 59.8 | Satisfactory |
| Thieno[2,3-d]pyrimidine | Substituted Thienopyrimidine | 290 | Moderate |
| Sitagliptin (Reference) | β-amino acid derivative | ~19 - 28 | High (>2600-fold) |
| Alogliptin (Reference) | Pyrimidinedione derivative | <10 | High (>10,000-fold) |
Conclusion
This compound serves as an excellent and accessible starting material for the synthesis of novel heterocyclic compounds targeting the DPP-IV enzyme. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate new potential drug candidates for type 2 diabetes. The inherent versatility of the thiophene scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation gliptins with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines from a thiophene precursor
An Application Guide for the Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines
A Detailed Protocol for Researchers and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a heterocyclic system of considerable interest in medicinal chemistry and drug discovery.[1] Structurally, it acts as a bioisostere of purine bases like adenine, which are fundamental components of DNA and RNA.[2][3] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases.[4][5] Consequently, this scaffold is a cornerstone in the development of therapeutic agents with diverse pharmacological activities, including anticancer,[4][6] anti-inflammatory,[3] antiviral, and antibacterial properties.[2] The versatility and proven biological potential of this scaffold make the development of robust and efficient synthetic routes a critical endeavor for chemists in the pharmaceutical industry.[7]
This guide provides a comprehensive, in-depth technical overview of a reliable and widely employed synthetic pathway to N-phenylthieno[2,3-d]pyrimidin-4-amines, starting from a foundational thiophene precursor. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights gleaned from practical application.
Overall Synthetic Strategy: A Four-Step Approach
The most logical and versatile strategy for constructing the target N-phenylthieno[2,3-d]pyrimidin-4-amine involves the sequential construction of the fused pyrimidine ring onto a pre-formed, appropriately functionalized thiophene ring.[2][8] This multi-step synthesis can be dissected into four principal stages:
-
Thiophene Formation: Synthesis of a polysubstituted 2-aminothiophene-3-carbonitrile precursor via the Gewald reaction.
-
Pyrimidine Ring Annulation: Cyclization of the aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
-
Activation via Chlorination: Conversion of the 4-oxo group into a 4-chloro substituent, which serves as a reactive leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the N-phenylamino moiety at the C4 position to yield the final target compound.
This synthetic pathway is valued for its reliability and the commercial availability of the initial starting materials.
Caption: High-level overview of the four-step synthetic sequence.
Part 1: Synthesis of the 2-Aminothiophene Precursor via Gewald Reaction
Principle & Mechanism:
The Gewald reaction is a powerful one-pot, multi-component condensation for synthesizing polysubstituted 2-aminothiophenes.[9][10] The reaction typically involves a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[11] The mechanism is initiated by a Knoevenagel condensation between the ketone and the active methylene compound to form a stable α,β-unsaturated nitrile intermediate.[9][12] The base then facilitates the addition of sulfur, followed by an intramolecular cyclization where the mercaptide attacks the nitrile group. A final tautomerization yields the aromatic 2-aminothiophene product.[12][13] This reaction is highly versatile due to the wide availability of starting materials.[13]
Caption: Mechanistic pathway of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Parameter | Value |
| Reactants | Cyclohexanone, Malononitrile, Elemental Sulfur |
| Base | Morpholine or Triethylamine |
| Solvent | Ethanol or Methanol |
| Temperature | 45-50 °C |
| Time | 2-4 hours |
| Typical Yield | 75-90% |
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (approx. 3 mL per gram of cyclohexanone)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, cyclohexanone, and malononitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the elemental sulfur powder, followed by the dropwise addition of morpholine over 5 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath for 30-60 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Dry the final product under vacuum to yield a pale yellow solid.
Characterization Data:
-
Appearance: Pale yellow to off-white solid.
-
1H NMR: Expect broad signals for the four methylene groups of the cyclohexene ring and a broad singlet for the amino (-NH2) protons.[14]
-
IR (cm-1): Characteristic peaks around 3400-3200 (N-H stretching), 2930 (C-H aliphatic), and a strong peak around 2220 (C≡N stretching).[14]
Safety: The reaction should be performed in a well-ventilated fume hood as elemental sulfur can produce hydrogen sulfide as a byproduct. Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE).
Part 2: Cyclization to form 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
Principle & Rationale:
With the 2-aminothiophene-3-carbonitrile in hand, the next step is to construct the fused pyrimidine ring. A common and straightforward method is to heat the precursor in an excess of formamide.[5] Formamide serves as both the solvent and the source of the C4-N3-C2 fragment of the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidin-4-one.
Experimental Protocol:
| Parameter | Value |
| Reactant | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Reagent/Solvent | Formamide |
| Temperature | 150-160 °C |
| Time | 3-5 hours |
| Typical Yield | 80-95% |
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)
-
Formamide (10-15 eq)
Procedure:
-
Place the thiophene precursor in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of formamide.
-
Heat the mixture to 150-160 °C with stirring. The solid should dissolve as the temperature rises.
-
Maintain the reaction at this temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide.
-
Add water to the flask to fully precipitate the product.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting solid is usually pure enough for the next step.
Characterization Data:
-
Appearance: White to off-white solid.
-
1H NMR: Expect signals for the cyclohexene protons, a broad singlet for the N-H proton, and a singlet for the C2-H of the pyrimidine ring.[5][15]
-
IR (cm-1): Appearance of a strong carbonyl (C=O) stretching band around 1660-1680 cm-1 and the disappearance of the nitrile (C≡N) peak.
Part 3: Chlorination to 4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
Principle & Rationale:
The hydroxyl group of the pyrimidin-4-one tautomer is a poor leaving group for nucleophilic substitution. To facilitate the introduction of the desired N-phenylamino group, it must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl3) is the standard method to achieve this transformation, converting the C4-oxo group into a highly reactive C4-chloro substituent.[16][17]
Experimental Protocol:
| Parameter | Value |
| Reactant | 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one |
| Reagent | Phosphorus oxychloride (POCl3) |
| Catalyst | N,N-Dimethylaniline (optional, as a base scavenger) |
| Temperature | Reflux (approx. 110 °C) |
| Time | 2-4 hours |
| Typical Yield | 85-95% |
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one intermediate (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5-10 eq)
-
N,N-Dimethylaniline (0.2 eq, optional)
Procedure:
-
In a flask equipped with a reflux condenser and a drying tube (or nitrogen inlet), suspend the pyrimidinone intermediate in phosphorus oxychloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approx. 110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 2-4 hours. Monitor the reaction by TLC (quenching an aliquot with ice/water and extracting with ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Caution: Exothermic reaction! Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker within a fume hood.
-
The crude product will precipitate. Stir the mixture until all the ice has melted and the excess POCl3 has been hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Characterization Data:
-
Appearance: Off-white to tan solid.
-
1H NMR: The N-H proton signal will disappear. Other signals will remain largely unchanged.[18]
-
Mass Spec: The molecular ion peak will correspond to the chlorinated product.
Safety: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and face shield.
Part 4: Synthesis of N-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine
Principle & Mechanism:
This final step is a Nucleophilic Aromatic Substitution (SNAr) reaction.[16][19] The electron-deficient pyrimidine ring, activated by the fused thiophene and the nitrogen atoms, is susceptible to attack by nucleophiles. The chlorine atom at the C4 position is an excellent leaving group. Aniline acts as the nucleophile, attacking the C4 carbon to form a tetrahedral intermediate known as a Meisenheimer complex.[20][21][22] The subsequent loss of a chloride ion and a proton restores aromaticity and yields the final N-phenyl substituted product.[23][24]
Caption: Addition-elimination mechanism for the final SNAr step.
Experimental Protocol:
| Parameter | Value |
| Reactants | 4-Chloro-thienopyrimidine, Aniline |
| Solvent | Isopropanol, n-Butanol, or DMF |
| Base | Triethylamine (optional, as HCl scavenger) |
| Temperature | Reflux |
| Time | 4-8 hours |
| Typical Yield | 70-90% |
Materials:
-
4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (1.0 eq)
-
Aniline (1.2-1.5 eq)
-
Isopropanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro intermediate in isopropanol.
-
Add aniline to the solution. A catalytic amount of acid (e.g., a drop of HCl) can sometimes accelerate the reaction, or a base can be added to scavenge the HCl formed.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate as the hydrochloride salt.
-
If a precipitate forms, collect it by filtration. To obtain the free base, suspend the salt in water and add a base (e.g., 10% NaOH solution) until the mixture is alkaline.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue and basify with 10% NaOH solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenylthieno[2,3-d]pyrimidin-4-amine.
Characterization Data:
-
Appearance: Typically a white or off-white crystalline solid.
-
1H NMR (DMSO-d6): Expect signals for the tetrahydrobenzo protons, aromatic protons from the phenyl ring, a singlet for the C2-H, and a singlet for the N-H proton.[18]
-
13C NMR (DMSO-d6): Signals corresponding to all unique carbons in the molecule.[18]
-
ESI-MS: A molecular ion peak [M+H]+ corresponding to the calculated mass of the final product.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. d-nb.info [d-nb.info]
- 13. arkat-usa.org [arkat-usa.org]
- 14. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 15. mdpi.com [mdpi.com]
- 16. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 18. ijacskros.com [ijacskros.com]
- 19. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. | Semantic Scholar [semanticscholar.org]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 24. dalalinstitute.com [dalalinstitute.com]
Application of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in the Synthesis of Anticancer Agents
Introduction: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a versatile heterocyclic building block utilized in the synthesis of various biologically active compounds. Its inherent structural features, including the reactive amino group and the thiophene core, make it a valuable precursor for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry as they are bioisosteres of purines and can act as potent inhibitors of various protein kinases implicated in cancer progression. This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidine-based anticancer agents using this compound as a key starting material. The synthesized compounds have shown promising inhibitory activity against key oncogenic kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1).
Application Notes
Core Application: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as Kinase Inhibitors.
This compound serves as a crucial starting material for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The general synthetic strategy involves a cyclocondensation reaction of the aminothiophene with a suitable one-carbon source, such as formamide or formic acid, to construct the pyrimidinone ring. The resulting thieno[2,3-d]pyrimidin-4(3H)-one core can be further functionalized at various positions to optimize its biological activity.
Mechanism of Action: The anticancer activity of the synthesized thieno[2,3-d]pyrimidine derivatives often stems from their ability to inhibit protein kinases that are aberrantly activated in cancer cells. One such key target is Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR1 signaling is implicated in the pathogenesis of various cancers.[1] The thieno[2,3-d]pyrimidine scaffold can mimic the hinge region of the ATP-binding pocket of FGFR1, leading to competitive inhibition of the kinase activity and subsequent blockade of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives synthesized from aminothiophene precursors. While specific data for derivatives of this compound is limited in the public domain, the presented data for structurally related compounds highlights the potential of this chemical class.
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | FGFR1 | H460 (Lung Cancer) | 2.1 | [2] |
| Compound B | FGFR1 | HT-1197 (Bladder Cancer) | 2.5 | [2] |
| Compound C | VEGFR-2 | HCT-116 (Colon Cancer) | 2.80 | [3] |
| Compound D | VEGFR-2 | HepG2 (Liver Cancer) | 4.10 | [3] |
| Compound E | EGFR/HER2 | MCF-7 (Breast Cancer) | 7.59 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
This protocol describes the synthesis of a key thieno[2,3-d]pyrimidin-4(3H)-one intermediate from this compound.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (10 mmol) in formamide (20 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to reflux (approximately 180-190 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water (100 mL) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold water and then with a small amount of cold ethanol.
-
The solid is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized thieno[2,3-d]pyrimidine compounds
-
Cancer cell line (e.g., FGFR1-overexpressing cell line like H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the synthesized compounds in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Synthetic workflow for thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Thiophene Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of novel thiophene compounds as potential antimicrobial and antifungal agents. The information compiled herein is intended to guide researchers in the screening, characterization, and mechanistic evaluation of this promising class of heterocyclic compounds.
Introduction
Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities.[1] The versatile scaffold of the thiophene ring allows for extensive functionalization, leading to the development of potent antimicrobial and antifungal agents.[1] Thiophene-based compounds have demonstrated efficacy against a broad spectrum of pathogens, including drug-resistant strains, making them attractive candidates for the development of new therapeutics to address the growing challenge of antimicrobial resistance.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of various novel thiophene derivatives reported in the literature. Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.
Table 1: Antibacterial Activity of Novel Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Staphylococcus aureus (ATCC 29213) | 8 | |
| Escherichia coli (ATCC 25922) | 16 | ||
| Pseudomonas aeruginosa (ATCC 27853) | 32 | ||
| Thiophene Derivative 2 | Staphylococcus aureus (ATCC 29213) | 4 | |
| Escherichia coli (ATCC 25922) | 8 | ||
| Pseudomonas aeruginosa (ATCC 27853) | 16 | ||
| Thiophene Derivative 3 | Staphylococcus aureus (ATCC 29213) | 16 | |
| Escherichia coli (ATCC 25922) | 32 | ||
| Pseudomonas aeruginosa (ATCC 27853) | 64 | ||
| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [2] |
| Staphylococcus aureus | 0.81 (µM/ml) | [2] | |
| Escherichia coli | 0.81 (µM/ml) | [2] | |
| Salmonella typhi | 0.81 (µM/ml) | [2] | |
| Thiophene 4 | Colistin-Resistant Acinetobacter baumannii | 16 (mg/L) | [3] |
| Colistin-Resistant Escherichia coli | 8 (mg/L) | [3] | |
| Thiophene 5 | Colistin-Resistant Acinetobacter baumannii | 16 (mg/L) | [3] |
| Colistin-Resistant Escherichia coli | 32 (mg/L) | [3] | |
| Thiophene 8 | Colistin-Resistant Acinetobacter baumannii | 32 (mg/L) | [3] |
| Colistin-Resistant Escherichia coli | 32 (mg/L) | [3] |
Table 2: Antifungal Activity of Novel Thiophene Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Thiophene Derivative 1 | Candida albicans (ATCC 90028) | >64 | - | |
| Thiophene Derivative 2 | Candida albicans (ATCC 90028) | 32 | - | |
| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | - | [2] |
| Candida albicans | 0.91 (µM/ml) | - | [2] | |
| Compound 4d | Cryptococcus sp. | - | 100-800 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of antimicrobial and antifungal properties of novel thiophene compounds.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a robust and efficient one-pot synthesis for preparing substituted 2-aminothiophenes, which are common precursors for many biologically active compounds.[1][5]
Materials:
-
Appropriate ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Organic base (e.g., morpholine, triethylamine, piperidine)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Round-bottom flask
-
Stirrer hotplate
-
Condenser
Protocol:
-
To a round-bottom flask, add the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Add the organic base (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Test thiophene compound
-
Standard control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Broth Microdilution Assay.
Agar Well Diffusion Assay
This is a common method to screen for antimicrobial activity.[8]
Materials:
-
Test thiophene compound
-
Standard control antibiotic
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Protocol:
-
Plate Preparation: Prepare MHA or PDA plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate to create a lawn.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the thiophene compound solution into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Caption: Workflow for the Agar Well Diffusion Assay.
Time-Kill Curve Assay
This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent.[10][11]
Materials:
-
Test thiophene compound
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Serial dilution supplies and agar plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Test Setup: Prepare tubes with CAMHB containing the thiophene compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate all tubes with the bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[10]
Caption: Workflow for the Time-Kill Curve Assay.
Mechanism of Action: Signaling Pathway
A key mechanism of action for some antifungal thiophene derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[12] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by Thiophene Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. arkat-usa.org [arkat-usa.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for One-Pot Synthesis of 2-Aminothiophenes via the Gewald Reaction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the one-pot synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction. This versatile multicomponent reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] The protocol described herein is a widely applicable method, with additional information provided on variations such as microwave-assisted synthesis and the use of different catalytic systems to enhance yields and reaction times.[1][4][5] 2-Aminothiophenes are significant scaffolds in medicinal chemistry and materials science, serving as building blocks for various biologically active compounds and dyes.[6][7]
Introduction
The Gewald reaction, first reported by Karl Gewald in 1961, has become a cornerstone for the synthesis of 2-aminothiophenes.[6][8] Its popularity stems from the operational simplicity, mild reaction conditions, and the ready availability of starting materials.[6][8] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2][3] This one-pot procedure is highly efficient for creating a diverse library of substituted 2-aminothiophenes.[1][5]
Data Presentation
The following table summarizes typical quantitative data for the one-pot Gewald synthesis of 2-aminothiophenes under various conditions.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2-4 | 85-95 | [9] |
| 2 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 8-12 | 25-70 | [1] |
| 3 | Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | 1.5 | 84 | [10] |
| 4 | Acetone | Ethyl Cyanoacetate | CaO | Ethanol | Reflux | 1-1.5 | 70-85 | |
| 5 | Various Ketones | Various Nitriles | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 0.33 | up to 96 | [11] |
| 6 | Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | None (Microwave) | 130 | 0.13 | 92 | [5] |
Experimental Protocols
Protocol 1: General One-Pot Procedure with Conventional Heating
This protocol describes a standard method for the Gewald reaction using an amine base and conventional heating.
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Amine base (e.g., morpholine or piperidine) (1.0-2.0 mmol)
-
Ethanol (10-15 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).
-
Add the amine base (e.g., morpholine, 1.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-12 hours), cool the flask to room temperature.[9]
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: L-Proline Catalyzed One-Pot Synthesis
This protocol utilizes the environmentally benign and cost-effective catalyst, L-proline.[10]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol) in DMF (5 mL).
-
Stir the mixture at 60°C.[10]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 2-aminothiophenes.
Reaction Mechanism
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Gewald_reaction [chemeurope.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
Experimental procedure for synthesizing Schiff-bases from 2-aminothiophenes
Application Note: Synthesis of Schiff Bases from 2-Aminothiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). They are formed through the condensation of a primary amine with an aldehyde or a ketone[1]. The 2-aminothiophene moiety is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities[2]. The synthesis of Schiff bases incorporating the 2-aminothiophene nucleus has attracted considerable attention as it often leads to compounds with enhanced pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities[1][3][4]. This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 2-aminothiophenes.
General Reaction Scheme
The synthesis involves a condensation reaction between a 2-aminothiophene derivative and an appropriate aldehyde or ketone, typically under acidic catalysis. The general reaction is depicted below:
R¹, R², R³ can be various alkyl or aryl groups. R⁴ is typically H (from an aldehyde) or an alkyl/aryl group (from a ketone).
(A generic image representing the chemical reaction would be placed here in a real document)
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Precursors (Gewald Reaction)
Many substituted 2-aminothiophenes are not commercially available and must be synthesized. The Gewald reaction is a common one-pot multicomponent method for this purpose[5][6].
Materials:
-
An appropriate ketone (e.g., cyclohexanone)
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
A basic catalyst (e.g., morpholine or triethylamine)[7]
-
Solvent (e.g., ethanol or methanol)[6]
Procedure:
-
To a stirred mixture of the ketone (1 eq.), the active methylene nitrile (1 eq.), and elemental sulfur (1 eq.) in ethanol (approx. 5-10 mL per mmol of ketone), slowly add the basic catalyst (e.g., morpholine, approx. 1 eq.) at a temperature of 35-40 °C.[7]
-
Continue stirring the reaction mixture at approximately 45 °C for 3-4 hours.[7]
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene derivative.[6]
Protocol 2: General Procedure for Schiff Base Synthesis
This protocol describes the acid-catalyzed condensation of a 2-aminothiophene derivative with an aldehyde.
Materials:
-
Substituted 2-aminothiophene (1 eq.)
-
An appropriate aldehyde (e.g., salicylaldehyde, substituted benzaldehyde) (1 eq.)[4][7]
-
Solvent (e.g., absolute ethanol or methanol)
-
Acid catalyst (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid)[4][7]
Procedure:
-
Dissolve the 2-aminothiophene derivative (1 mmol) and the aldehyde (1 mmol) in a suitable volume of ethanol (10-20 mL) in a round-bottom flask.[7]
-
Add 2-3 drops of the acid catalyst to the solution.[7]
-
Attach a condenser and heat the mixture to reflux. Maintain the reflux for a period ranging from 1 to 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7][8]
-
After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the Schiff base product.[7]
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with water to remove the catalyst and any remaining soluble impurities.[7]
-
Dry the purified product, for example, in a vacuum desiccator.
-
If necessary, further purify the Schiff base by recrystallization from a suitable solvent like ethanol.[7]
Data Presentation
The following table summarizes quantitative data for the synthesis of various Schiff bases derived from 2-aminothiophenes, as reported in the literature.
| 2-Aminothiophene Reactant | Aldehyde Reactant | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) | Reference |
| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Ethanol | H₂SO₄ | 3-4 | 85 | 170-172 | [7] |
| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Ethanol | H₂SO₄ | 3-4 | 82 | 148-150 | [7] |
| 2-Aminothiophene-3-carbonitrile | 4-Methoxybenzaldehyde | Methanol | Acetic Acid | Overnight | 85-86 | 133-135 | [4] |
| 2-Aminothiophene-3-carbonitrile | 4-Fluorobenzaldehyde | Methanol | Acetic Acid | Overnight | 55-66 | 109-110 | [4] |
| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-Bromo-2-hydroxybenzaldehyde | Ethanol | - | 3 | 85 | 164 | [5] |
| Sulfisomidine | Thiophene-2-carboxaldehyde | Ethanol | NaOH | 1 | - | - | [8] |
Characterization
The synthesized Schiff bases are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1602-1667 cm⁻¹. The disappearance of the characteristic N-H stretching bands of the primary amine is also an indicator of a successful reaction.[5][9]
-
¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) provides a characteristic singlet signal in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon atom of the azomethine group gives a signal in the range of δ 160-162 ppm.[4]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.[5]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be in good agreement with the calculated values for the expected molecular formula.[7]
Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from 2-aminothiophenes.
Caption: General workflow for synthesis and characterization of Schiff bases.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene that serves as a versatile scaffold in medicinal chemistry. Thiophene-based molecules are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1] This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Key Biological Activities and Applications
This compound is a key starting material for the synthesis of compounds with significant therapeutic potential, including:
-
Anticancer Agents: Derivatives have been shown to act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and angiogenesis.[1]
-
Antidiabetic Agents: The scaffold is used to synthesize novel pyrazolo-pyrimidinones which act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a major target in the treatment of type 2 diabetes.[1]
-
Antimicrobial Agents: Thiophene derivatives exhibit broad-spectrum antibacterial activity.
-
Anti-inflammatory Agents: The thiophene nucleus is a common feature in compounds with anti-inflammatory properties.
Synthesis of this compound
The most common method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
A general workflow for the Gewald synthesis is as follows:
Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Specific Protocol for this compound:
-
Reactants: Ethyl acetoacetate, ethyl cyanoacetate, elemental sulfur, and a basic catalyst like diethylamine.
-
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add diethylamine (5 mL) over 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a white crystalline solid.
-
Quantitative Data Presentation
The following tables summarize the biological activity of derivatives of aminothiophenes, illustrating the potential of this chemical class.
Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives [2]
| Compound | Target Cell Line | IC50 (µM) |
| 2b | T47D (Breast Cancer) | 2.3 |
| 2k | T47D (Breast Cancer) | 7.1 |
| 2l | T47D (Breast Cancer) | 8.6 |
| 2c | T47D (Breast Cancer) | 12.1 |
| 2e | T47D (Breast Cancer) | 13.2 |
| 2i | T47D (Breast Cancer) | 14.9 |
| 2j | T47D (Breast Cancer) | 16.0 |
| Doxorubicin (Control) | T47D (Breast Cancer) | 15.5 |
Note: The data is for derivatives of a closely related di-amino thiophene, highlighting the anticancer potential of this scaffold.
Table 2: Antimicrobial Activity of a Thiophene Derivative
| Compound | Test Organism | MIC |
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
Experimental Protocols for Biological Assays
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the thiophene derivative (e.g., 0.1 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Analysis: The IC50 value is calculated from the dose-response curve.
This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible bacterial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the thiophene derivative.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solution at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
This assay measures the ability of a compound to inhibit the DPP-IV enzyme.
Protocol:
-
Pre-incubation: In a 96-well plate, add the test compound, human recombinant DPP-IV enzyme, and assay buffer. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add a fluorogenic substrate (e.g., Gly-Pro-AMC) to initiate the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the sample to a control without the inhibitor.
This assay determines the inhibitory effect of a compound on the kinase activity of FGFR1.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant human FGFR1 kinase, a biotinylated peptide substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add a phospho-tyrosine antibody labeled with a detection molecule (e.g., Europium).
-
Measurement: The signal, often measured by fluorescence resonance energy transfer (FRET) or luminescence, is proportional to the kinase activity.
-
Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.
Signaling Pathway Visualization
Derivatives of this compound can act as FGFR1 inhibitors. The diagram below illustrates the key downstream signaling pathways activated by FGFR1, which are implicated in cell proliferation, survival, and angiogenesis in cancer.
Caption: Inhibition of the FGFR1 signaling pathway by a thiophene derivative.
This compound is a valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of novel therapeutics targeting a range of diseases, including cancer, diabetes, and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising compound.
References
Application Notes and Protocols for the Synthesis of Novel Pyrazolo-pyrimidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic methodologies for preparing pyrazolo-pyrimidinone scaffolds, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrazolo-pyrimidinones are fused heterocyclic systems that are of great interest in medicinal chemistry due to their diverse biological activities.[1] They are recognized as privileged scaffolds in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[2][3] Notably, this scaffold is a key component in inhibitors of protein kinases like EGFR, VEGFR, and Pim-1, which are critical targets in oncology.[4][5] The synthetic versatility of the pyrazolo-pyrimidinone core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[6][7]
This document outlines several robust methods for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, including classical condensation reactions, innovative multi-component approaches, and efficient microwave-assisted protocols.
Synthetic Methodologies and Experimental Protocols
Several synthetic strategies have been developed for the efficient synthesis of pyrazolo-pyrimidinones.[2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Method 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
A widely adopted and classical approach for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents.[6]
General Reaction Scheme:
Caption: Condensation reaction for pyrazolo[1,5-a]pyrimidinone synthesis.
Experimental Protocol: Synthesis of 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add diethyl malonate (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyrimidine-5,7-diol.
Method 2: Multi-Component Synthesis of Pyrazolo[3,4-d]pyrimidinones
Multi-component reactions (MCRs) offer an efficient and environmentally friendly approach to synthesize complex molecules in a single step, minimizing waste and saving time and energy.[9][10]
Experimental Protocol: One-Pot, Five-Component Synthesis of 3-methyl-1,4,8,9-tetrahydro-5H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones [9]
-
Reaction Setup: In a 25 mL conical flask, prepare a mixture of a substituted aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), barbituric acid (1 mmol), and ammonium acetate (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL).
-
Catalyst Addition: Add silver triflate (AgOTf) (0.5 mol%) to the reaction mixture.
-
Reaction Conditions: Reflux the reaction mixture, monitoring completion by TLC.
-
Work-up and Isolation: After cooling, the solid product is collected by filtration, washed with water, and then with cold ethanol.
-
Purification: The product is dried to afford the pure pyrazolo-pyrido-pyrimidine-dione derivative.
Workflow for Multi-Component Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted 2-aminothiophene that serves as a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive amino group and two ester functionalities, make it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its derivatization into potent enzyme inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 4815-30-9 |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | Slightly yellow to beige-yellow crystalline powder |
| Melting Point | 105-108 °C |
| Solubility | Soluble in methanol, ethanol, DMF |
Synthesis of this compound
The synthesis of this compound is achieved through the Gewald reaction, a one-pot multicomponent condensation.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.[1]
Expected Yield: 75-85%
Application in the Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
This compound is a key precursor for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, a class of compounds that have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a crucial target in cancer therapy.
Synthetic Workflow
References
Troubleshooting & Optimization
Optimizing Gewald Reaction Conditions for Improved Thiophene Yield: A Technical Support Center
For researchers, scientists, and drug development professionals seeking to enhance the efficiency and output of the Gewald reaction, this technical support center provides targeted troubleshooting guidance and frequently asked questions. The following resources are designed to address specific experimental challenges and offer systematic approaches to optimize reaction conditions for a higher yield of desired 2-aminothiophene products.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to common problems encountered during the Gewald reaction.
Issue: Low or No Product Yield
Low or no yield of the desired 2-aminothiophene is a frequent challenge. The root cause often lies in one of the key stages of the reaction: the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization.
Possible Cause 1: Inefficient Knoevenagel Condensation
The first step of the Gewald reaction is a Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester.[1] If this step is slow or incomplete, the overall yield will be poor.
Solutions:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze this step.[2] For less reactive ketones, consider screening different bases to find the most effective one.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction's progress.[2] Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and drive the equilibrium towards the product.
Possible Cause 2: Poor Sulfur Solubility or Reactivity
Elemental sulfur must be effectively dissolved and activated to participate in the reaction.
Solutions:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally effective in dissolving sulfur and facilitating the reaction.[2][3]
-
Temperature Optimization: Gently heating the reaction mixture, typically to a range of 40-60°C, can enhance sulfur's reactivity.[2] However, be cautious of excessive heat, as it can promote the formation of side products.
Possible Cause 3: Steric Hindrance
Sterically hindered ketones or aldehydes can react sluggishly under standard one-pot conditions.[2]
Solutions:
-
Two-Step Protocol: For sterically demanding substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and a base.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for challenging substrates.[1][4]
Possible Cause 4: Incorrect Stoichiometry
The molar ratio of the reactants is crucial for maximizing the yield.
Solutions:
-
Reagent Purity and Measurement: Ensure that all starting materials are of high purity and are measured accurately.
-
Optimize Ratios: Systematically vary the stoichiometry of the ketone, α-cyanoester, sulfur, and base to find the optimal balance for your specific substrates.
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low thiophene yield.
Issue: Presence of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired 2-aminothiophene.
Possible Byproduct 1: Unreacted Starting Materials
Incomplete reactions will result in the presence of unreacted ketone and active methylene compounds in the crude product.[2]
Mitigation:
-
Increase the reaction time or optimize the temperature to drive the reaction to completion.
-
Consider using a more effective catalyst to increase the reaction rate.[2]
Possible Byproduct 2: Knoevenagel Intermediate
The α,β-unsaturated nitrile intermediate may be isolated if the subsequent sulfur addition and cyclization steps are slow.[2]
Mitigation:
-
Ensure a sufficient amount of sulfur is present.
-
Optimize the reaction conditions (temperature and base) to favor the cyclization step.[2]
Possible Byproduct 3: Dimerization or Polymerization Products
Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[2]
Mitigation:
-
Adjust the concentration of the reactants.
-
Modify the rate of addition of the reagents.
-
Experiment with different solvents to minimize side reactions.[2]
Issue: Difficulty in Product Isolation and Purification
Isolating the pure 2-aminothiophene from the crude reaction mixture can be challenging.
Solutions:
-
Precipitation: If a precipitate does not form upon cooling, pouring the reaction mixture into ice-water can often induce precipitation of the product.[5]
-
Recrystallization: This is a highly effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot, multi-component reaction that proceeds through several key steps.[1][6] It begins with a Knoevenagel condensation of a ketone or aldehyde with an α-cyanoester, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of elemental sulfur. The exact mechanism of sulfur addition is complex and still under investigation, but it is postulated to proceed through a thiirane intermediate.[1] Finally, cyclization and tautomerization occur to yield the final polysubstituted 2-aminothiophene product.[1]
A simplified representation of the reaction pathway is shown below.
Caption: Simplified mechanism of the Gewald reaction.
Q2: How does the choice of catalyst affect the Gewald reaction?
A2: The catalyst, typically a base, plays a pivotal role in the initial Knoevenagel condensation. The strength and type of base can significantly influence the reaction rate and yield. Common bases include secondary amines (morpholine, piperidine) and tertiary amines (triethylamine).[2] For less reactive substrates, a stronger base may be required. In some cases, the amine can also act as a nucleophile to activate the elemental sulfur.[2] Recent studies have also explored the use of heterogeneous catalysts and ionic liquids to improve reaction efficiency and facilitate catalyst recovery.[7][8]
Q3: What are the optimal temperature and reaction time for the Gewald reaction?
A3: The optimal temperature and reaction time are highly dependent on the specific substrates, solvent, and catalyst used. Generally, reactions are conducted at a moderately elevated temperature, often between 40-60°C, to ensure sufficient sulfur reactivity without promoting side reactions.[2] Reaction times can vary from a few hours to overnight (2-12 hours is a typical range for conventional heating).[5] Microwave-assisted methods can dramatically reduce reaction times to as little as a few minutes.[4][9] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing mechanochemistry (ball milling) or by heating the neat reaction mixture.[7] These "green chemistry" approaches can offer advantages such as reduced waste, easier product isolation, and in some cases, improved yields.[10]
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of 2-aminothiophenes.
Table 1: Effect of Catalyst on Thiophene Yield
| Entry | Carbonyl Compound | α-Cyanoester | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | None | Ethanol/Water (9:1) | 24 | No Reaction | [11] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (10) | Ethanol/Water (9:1) | 0.5 | 90 | [11] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Ethanol/Water (9:1) | 0.33 | 96 | [11] |
| 4 | Cyclohexanone | Malononitrile | Na2CaP2O7 (nanocatalyst) | Water | 1.5 | 95 | [8] |
Table 2: Influence of Solvent and Temperature on Thiophene Yield
| Entry | Carbonyl Compound | α-Cyanoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | Room Temp | 24 | Traces | [11] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 70 | 3 | 84 | [11] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 0.42 | 96 | [11] |
| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Toluene | Reflux | 1.5 | Low | [3] |
| 5 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 1.5 | High | [3] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Substrates | Method | Time | Yield (%) | Reference |
| 1 | Various aldehydes/ketones, malononitrile, sulfur | Conventional | 4-48 h | Variable | [4] |
| 2 | Various aldehydes/ketones, malononitrile, sulfur | Microwave | 8-10 min | 55-92 | [9][10] |
Detailed Experimental Protocol: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol provides a typical one-pot procedure for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine or piperidine) (0.5 - 1.0 eq)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), elemental sulfur (1.0 eq), and the chosen solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the base (e.g., morpholine, 0.5 - 1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 40-60°C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up Option A (Precipitation on cooling): If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry it.
-
Work-up Option B (Precipitation in ice-water): If no precipitate forms upon cooling, pour the reaction mixture into ice-water and stir vigorously. Collect the resulting precipitate by filtration.[5]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[5]
-
Characterization: Confirm the structure of the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Purification of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield of Crystalline Product After Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol or a hexane:ethyl acetate mixture (e.g., 4:1) has been reported to be effective.[1] Perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your crude material. |
| Insufficient Dissolution | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Incomplete dissolution will result in a lower recovery of the purified product. |
| Crystallization Occurring Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Product is "oiling out" instead of crystallizing | This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there is a high concentration of impurities. Try a solvent with a lower boiling point or a different solvent system. A preliminary purification by column chromatography may be necessary. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Eluent System | The polarity of the eluent is critical for good separation. For this compound, a common eluent system is a mixture of hexane and ethyl acetate, for example, in a 10:1 ratio.[1] Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a target Rf value of 0.25-0.35 for the desired compound. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Co-eluting Impurities | Some impurities may have similar polarities to the target compound, making separation by standard column chromatography difficult. Consider using a different stationary phase or a different purification technique, such as recrystallization. |
Problem 3: Product Appears Colored (Yellow or Brown)
| Possible Cause | Solution |
| Presence of Unreacted Sulfur | Elemental sulfur from the Gewald synthesis is a common impurity that can impart a yellow color. Most of the sulfur can be removed by filtration of the crude reaction mixture. Further purification by column chromatography or recrystallization should remove residual sulfur. |
| Oxidation of the Amino Group | The amino group on the thiophene ring can be susceptible to oxidation, leading to colored byproducts. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Formation of Dimeric Byproducts | A potential side reaction in the Gewald synthesis is the dimerization of the Knoevenagel-Cope condensation intermediate. These larger, more conjugated molecules can be colored. Careful control of reaction conditions and purification by column chromatography can help to remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point is in the range of 109-112 °C.[1][2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: What are the common impurities I should look out for?
A2: Based on the typical Gewald synthesis starting from ethyl acetoacetate, ethyl cyanoacetate, and sulfur, common impurities may include:
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Unreacted starting materials (ethyl acetoacetate, ethyl cyanoacetate).
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Elemental sulfur.
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Byproducts from the Knoevenagel condensation of ethyl acetoacetate and ethyl cyanoacetate.
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Dimeric or polymeric sulfur-containing byproducts.
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Side-products from the self-condensation of ethyl acetoacetate.
Q3: How can I monitor the purity of my product during purification?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of your purification. Use a suitable eluent system (e.g., hexane:ethyl acetate 10:1) to separate your product from impurities.[1] The purity of the final product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[1][2]
Q4: Is it better to purify by recrystallization or column chromatography?
A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a simpler and more scalable method if the crude product is relatively pure. Column chromatography provides better separation for complex mixtures with multiple impurities. In some cases, a combination of both methods is necessary to achieve high purity.[1]
Experimental Protocols
Recrystallization of this compound
Objective: To purify the crude product by recrystallization.
Materials:
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Crude this compound
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Ethanol (or a 4:1 hexane:ethyl acetate mixture)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (ethanol or 4:1 hexane:ethyl acetate).[1]
-
Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
| Parameter | Value |
| Recrystallization Solvent | Ethanol or Hexane:Ethyl Acetate (4:1)[1] |
| Expected Melting Point | 109-112 °C[1][2] |
Column Chromatography of this compound
Objective: To purify the crude product by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the eluent (e.g., 10:1 hexane:ethyl acetate).[1]
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 10:1)[1] |
| Typical Rf Value | ~0.60 in 10:1 Hexane:Ethyl Acetate[1] |
Visualizations
References
Technical Support Center: Recrystallization of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its derivatives.
Troubleshooting Recrystallization Issues
Issue: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound. This compound is a moderately polar compound.
-
Solution:
-
Switch to a more polar solvent: If you are using a non-polar solvent like hexanes, try a more polar solvent such as ethanol, ethyl acetate, or dichloromethane.[1]
-
Use a mixed solvent system: Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is readily soluble, like dichloromethane or hot ethanol). Then, slowly add a "poor" solvent (one in which it is less soluble, like hexanes) until the solution becomes slightly cloudy. Reheat the solution until it is clear and then allow it to cool slowly. A common mixture for this class of compounds is hexane:ethyl acetate, for instance in a 4:1 ratio.[2]
-
Issue: The compound dissolves, but no crystals form upon cooling.
-
Possible Causes:
-
Too much solvent was used.
-
The solution is supersaturated.
-
The cooling process is too rapid.
-
-
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution. This will provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can serve as nucleation points.
-
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, away from drafts. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.
-
Issue: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
The melting point of the compound is lower than the boiling point of the solvent.
-
The presence of significant impurities can lower the melting point of the mixture.
-
-
Solutions:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.
-
Change the solvent system: Select a solvent with a lower boiling point.
-
Purify the crude material first: If impurities are suspected, consider purifying the compound by column chromatography before recrystallization.
-
Issue: The resulting crystals are colored, but the pure compound should be colorless or pale yellow.
-
Possible Cause: Colored impurities are present in the crude product. These can be byproducts from the synthesis, such as those from the Gewald reaction.
-
Solution:
-
Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities. Be sure to pre-heat your filtration apparatus to prevent premature crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[3][4] A mixed solvent system of hexane and ethyl acetate has also been reported to be effective.[2] The ideal solvent or solvent system will have a steep solubility curve for the compound, meaning it is sparingly soluble at low temperatures and highly soluble at high temperatures.
Q2: My yield after recrystallization is very low. What can I do to improve it?
A2: Low yield is often due to using too much solvent, which results in a significant amount of the product remaining in the mother liquor. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Also, ensure that you cool the solution sufficiently, typically in an ice bath, to maximize the precipitation of the crystals before filtration.
Q3: How can I be sure that my recrystallized product is pure?
A3: A common method to assess the purity of a crystalline compound is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that corresponds to the literature value. Impure compounds will melt over a broader temperature range and at a lower temperature. The reported melting point for this compound is 109-110°C.[2]
Q4: What are the likely impurities in my crude this compound synthesized via the Gewald reaction?
A4: The Gewald reaction is a multi-component reaction, and common impurities include unreacted starting materials (the ketone, the active methylene nitrile, and elemental sulfur) and byproducts of the initial Knoevenagel condensation. A preliminary wash of the crude product can help remove some of these before recrystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility at Room Temperature | Solubility at Boiling Point |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Sparingly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Moderately Soluble | Very Soluble |
| Ethanol | C₂H₅OH | Polar protic | Soluble | Very Soluble |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble | Very Soluble |
| Water | H₂O | Very polar | Insoluble | Insoluble |
Note: This table is based on qualitative descriptions and general principles of solubility for similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization using Hexane and Ethyl Acetate
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane until you observe persistent cloudiness.
-
Clarification: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of hexane and ethyl acetate for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming common side reactions in 2-aminothiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of 2-aminothiophenes.
Section 1: Troubleshooting Common Side Reactions in the Gewald Synthesis
The Gewald synthesis is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes. However, several side reactions can occur, leading to reduced yields and purification challenges. This section addresses the most common issues.
FAQ 1: Low or No Yield of the Desired 2-Aminothiophene
Question: I am not getting any, or very little, of my desired 2-aminothiophene product. What are the likely causes and how can I fix it?
Answer: Low or no product yield in a Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel condensation, the reactivity of sulfur, or steric hindrance in the substrates.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield in Gewald synthesis.
FAQ 2: Presence of Significant Amounts of Side Products
Question: My reaction mixture is complex, and I'm having trouble isolating the 2-aminothiophene. What are the common side products and how can I minimize them?
Answer: The most common side product in the Gewald synthesis is a dimeric species arising from the self-condensation of the intermediate α,β-unsaturated nitrile. Unreacted starting materials and polymeric materials can also complicate purification.
Common Side Products and Mitigation Strategies:
-
Dimerization of the α,β-Unsaturated Nitrile: This is a frequent side reaction, especially under prolonged reaction times or with highly reactive substrates.[1] The dimerization typically proceeds via a Michael addition of the enolate of the α,β-unsaturated nitrile to another molecule of the nitrile, followed by a Thorpe-Ziegler cyclization.
-
Mitigation:
-
Two-Step Procedure: The most effective way to avoid dimerization is to perform the reaction in two steps. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified nitrile with sulfur and a base.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time can also minimize dimer formation. Lower temperatures and shorter reaction times are generally preferred.
-
-
-
Unreacted Starting Materials: Incomplete conversion will leave the starting ketone/aldehyde and the active methylene nitrile in the reaction mixture.
-
Mitigation:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may drive the reaction to completion, but be cautious of increased side product formation.
-
Catalyst Choice: The choice of base can significantly impact the reaction rate. Amine bases like morpholine or piperidine are commonly used.[2]
-
-
-
Polymeric Materials: Under certain conditions, especially with prolonged heating, starting materials or intermediates can polymerize.
-
Mitigation:
-
Lower Reaction Temperature: Avoid excessive heating.
-
Shorter Reaction Time: Monitor the reaction progress and stop it once the starting materials are consumed.
-
-
Reaction Pathway: Gewald Synthesis and Dimerization Side Reaction
Caption: Reaction pathways for the desired Gewald synthesis and the common dimerization side reaction.
Section 2: Data on Reaction Parameter Optimization
The yield of 2-aminothiophenes in the Gewald reaction is highly dependent on the choice of catalyst, solvent, and temperature. The following tables summarize the impact of these parameters on product yield.
Table 1: Effect of Different Catalysts on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst (20 mol%) | Time | Yield (%) |
| Pyrrolidinium borate | 35 min | 89 |
| Piperidinium borate | 20 min | 96 |
| Morpholinium borate | 45 min | 85 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), in a 9:1 EtOH:H₂O mixture at 100 °C.[3]
Table 2: Effect of Catalyst Loading (Piperidinium Borate) on Yield
| Catalyst Loading (mol%) | Time | Yield (%) |
| 0 | 24 h | 0 |
| 10 | 45 min | 88 |
| 15 | 30 min | 92 |
| 20 | 20 min | 96 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), in a 9:1 EtOH:H₂O mixture at 100 °C.[3]
Table 3: Effect of Temperature on the Gewald Reaction
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24 h | Traces |
| 70 | 3 h | 84 |
| 100 | 25 min | 96 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%), in a 9:1 EtOH:H₂O mixture.[3]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol describes a standard one-pot synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.0 equiv)
-
Solvent (e.g., ethanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.
-
Add the morpholine to the mixture.
-
Heat the reaction mixture with stirring at 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Section 4: Alternative Synthetic Routes and Their Common Side Reactions
While the Gewald synthesis is prevalent, other methods can be employed to synthesize thiophenes. Each has its own set of common side reactions.
Paal-Knorr Thiophene Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[4][5]
-
Common Side Reaction: Formation of furan byproducts through a competing dehydration pathway.[6]
-
Troubleshooting:
-
Use an excess of the sulfurizing agent to favor the thiophene formation.[4]
-
Lawesson's reagent is often preferred over P₄S₁₀ as it can lead to cleaner reactions and higher yields of the thiophene.
-
Conduct the reaction in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas is a byproduct.[7]
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6]
-
Common Side Reaction: Formation of a thioacetal can occur, particularly in the absence of an alcohol.[6]
-
Troubleshooting:
-
The choice of base and reaction conditions is crucial. A sodium alcoholate is typically used to cyclize the mono-adduct and favor the desired thiophene product.[6]
-
Thorpe-Ziegler Synthesis of 2-Aminothiophenes
This method can be adapted to synthesize 2-aminothiophenes, often involving an intramolecular cyclization of a dinitrile precursor.[8]
-
Common Side Reactions: The success of the Thorpe-Ziegler cyclization is highly dependent on the ring size being formed. It is most effective for 5- to 8-membered rings and rings larger than 13 members, but often fails for 9- to 12-membered rings. Polymerization can be a significant side reaction, especially if high concentrations are used.
-
Troubleshooting:
-
High Dilution: For intramolecular cyclizations, performing the reaction under high-dilution conditions is critical to minimize intermolecular side reactions and polymerization.
-
Strong, Non-nucleophilic Base: The use of a strong, non-nucleophilic base such as LHMDS or NaH is often preferred over alkoxides.
-
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Influence of solvent choice on thiophene derivative synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the influence of solvent choice on thiophene derivative synthesis.
General FAQs on Solvent Selection
Q1: What are the primary considerations when selecting a solvent for thiophene derivative synthesis?
A1: The primary considerations for solvent selection include its ability to dissolve reactants and intermediates, its polarity, boiling point, and its compatibility with the reaction conditions and reagents. For instance, polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur in Gewald synthesis.[1] Thiophene itself is soluble in organic solvents such as ether, benzene, and toluene but is insoluble in water.[2][3]
Q2: How does solvent polarity impact the reaction?
A2: Solvent polarity can significantly influence reaction rates, yields, and even the mechanism. In Suzuki-Miyaura cross-coupling reactions, solvent choice has a strong influence on the results and selectivity.[4] For Stille coupling reactions, the polarity of the solvent can affect the stereochemistry of the resulting products.[5] In the case of conductive thiophene polymers, the choice of solvent can affect the solid-state orientation and crystallinity of the polymer film.[6]
Q3: Are there "green" or more environmentally sustainable solvent options for thiophene synthesis?
A3: Yes, research is ongoing to replace traditional organic solvents with greener alternatives. For the Gewald synthesis, methods using deep eutectic solvents or water have been developed.[7][8] For Suzuki-Miyaura coupling, an efficient protocol has been developed using aqueous n-butanol, which is a biodegradable solvent and allows for facile product separation.[9]
Troubleshooting Guide: Gewald Aminothiophene Synthesis
The Gewald synthesis is a popular method for preparing 2-aminothiophenes. Solvent choice is critical for success.
Q1: I am observing a very low or no product yield in my Gewald synthesis. What is the likely cause related to the solvent?
A1: A common issue is the poor solubility or reactivity of elemental sulfur. The choice of solvent is crucial for this step.
-
Possible Cause: The solvent is not adequately dissolving the sulfur or facilitating the reaction.
-
Solution: Switch to a more polar solvent. Polar solvents like ethanol, methanol, or DMF are known to enhance the solubility and reactivity of sulfur.[1] Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.[1]
Q2: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize this?
A2: Dimerization of the Knoevenagel-Cope condensation product is a known side reaction.[10] The reaction conditions, including the solvent, can influence the formation of this dimer.[10]
-
Possible Cause: The reactive α,β-unsaturated nitrile intermediate is accumulating and dimerizing before it can react with sulfur.
-
Solution: A two-step procedure can be effective. First, perform the Knoevenagel condensation, and then add the sulfur and base for the cyclization. Additionally, using an inorganic base in a THF/water solvent system has been shown to suppress the formation of byproducts.[10]
Troubleshooting Workflow: Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone for creating C-C bonds with thiophene rings. Solvent systems are key to optimizing yield and preventing side reactions.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalling. How can solvent choice help?
A1: Poor solubility of reagents is a common reason for slow or stalled reactions.
-
Possible Cause: The chosen solvent or solvent mixture does not adequately dissolve all reactants (thiophene halide, boronic acid, base) at the reaction temperature.
-
Solution: Change the solvent system to one that ensures better solubility.[11] Common and effective solvent mixtures include THF/water and dioxane/water.[4][11] For some substrates, aqueous n-butanol has been shown to be highly efficient.[9]
Q2: I am observing significant dehalogenation of my thiophene starting material. What role does the solvent play?
A2: Dehalogenation (replacement of the halogen with a hydrogen atom) is a common side reaction, and the presence of water in the solvent system can contribute to it.[11]
-
Possible Cause: The aqueous component of the solvent system is promoting the protodeboronation of the boronic acid, which can lead to dehalogenation of the aryl halide.
-
Solution: While water is often necessary for the catalytic cycle, using minimal amounts can help reduce this side reaction.[11] Alternatively, screening anhydrous solvent systems may be beneficial, although this can sometimes hinder the primary reaction.[11][12]
Data Presentation: Solvent Effect on Suzuki-Miyaura Coupling
| Reactants | Catalyst System | Base | Solvent System | Yield (%) | Reference |
| Benzo[b]thien-2-ylboronic acid + Aryl Halide | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF / H₂O | Optimized | [4] |
| Benzo[b]thien-2-ylboronic acid + Aryl Halide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | General | [4] |
| 3,4-Dibromothiophene + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | Effective | [11] |
| (Hetero)aryl chlorides + Thiophene-boronic acids | Pd catalyst | K₃PO₄ | n-Butanol / H₂O | Near Quant. | [9] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is adapted from a procedure optimized for the synthesis of C2-substituted benzo[b]thiophene derivatives.[4]
Materials:
-
Aryl or heteroaryl halide (1 mmol)
-
Benzo[b]thien-2-ylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
Cs₂CO₃ (1.409 mmol)
-
Tetrahydrofuran (THF)
-
Distilled water (1.5 mL)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1 mmol) and dissolve it in THF under a nitrogen atmosphere.
-
Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to the mixture.
-
Stir the mixture for 30 minutes under nitrogen.
-
In a separate vessel under an inert atmosphere, add benzo[b]thien-2-ylboronic acid (1.2 mmol) and Cs₂CO₃ (1.409 mmol).
-
Add the boronic acid and base mixture to the reaction vessel, followed by 1.5 mL of distilled water.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., extraction with an organic solvent, drying, and column chromatography).
Troubleshooting Guide: Stille Coupling
Stille coupling is a versatile method for synthesizing polythiophenes and other complex derivatives. Solvent choice can impact polymer properties and reaction efficiency.
Q1: The molecular weight of my synthesized polythiophene is lower than expected. Could the solvent be the cause?
A1: Yes, the solvent plays a critical role in Stille polycondensation.
-
Possible Cause: The growing polymer chain is precipitating out of the solution, halting further polymerization.
-
Solution: Choose a solvent that can keep the macromolecules in solution and also stabilize the palladium(0) catalyst.[13] Solvents like chlorobenzene have been used successfully to generate high molecular weight polymers.[14]
Logical Relationship: Solvent Properties and Reaction Outcomes
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for One-Pot Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst selection and optimization for the one-pot synthesis of aminothiophenes, commonly known as the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the one-pot aminothiophene synthesis (Gewald reaction)?
A1: The catalyst in the Gewald reaction plays a crucial role in one or more key steps of the mechanism. Typically, a basic catalyst is required to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] This step generates an α,β-unsaturated nitrile intermediate. The catalyst can also activate the elemental sulfur, promoting its addition to the intermediate, and facilitate the final intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.[1][3] Some modern catalysts, such as L-proline or piperidinium borate, can act as conjugate acid-base pairs to catalyze multiple steps of the reaction sequence.[4][5]
Q2: What are the common types of catalysts used for the Gewald reaction?
A2: A variety of catalysts can be employed for the one-pot synthesis of aminothiophenes. These can be broadly categorized as:
-
Homogeneous basic catalysts: These are soluble in the reaction medium and include secondary amines like piperidine and morpholine, and tertiary amines such as triethylamine.[1][2]
-
Heterogeneous catalysts: These are solid catalysts that are not soluble in the reaction medium, which can simplify purification and catalyst recycling. Examples include calcium oxide (CaO), L-proline, nano-structured catalysts like Na2CaP2O7 and ZnO, and piperidinium borate.[5][6][7][8][9]
-
Organocatalysts: L-proline is a notable example of a green and cost-effective organocatalyst that has been shown to be efficient for this synthesis.[5][10]
Q3: How do I select the appropriate catalyst for my specific substrates?
A3: The choice of catalyst is often substrate-dependent.[11] For simple, reactive ketones, a mild base like morpholine or triethylamine may be sufficient.[1] For less reactive or sterically hindered ketones, a stronger base or a more specialized catalyst system might be necessary to achieve good yields.[1] Heterogeneous catalysts like CaO or L-proline can be advantageous for easier workup and potential recyclability.[5][6] It is often recommended to screen a few catalysts to find the optimal one for your specific carbonyl compound and active methylene nitrile combination.
Q4: Can the catalyst be recycled and reused?
A4: One of the significant advantages of heterogeneous catalysts is their potential for recycling and reuse. For example, piperidinium borate has been shown to have good recyclability and reusability over several cycles while maintaining good catalytic activity.[4] Similarly, nano-catalysts like Na2CaP2O7 offer the benefit of being easily separated from the reaction mixture and potentially reused.[8][9] Homogeneous catalysts are generally more difficult to recover and reuse.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice and amount of base are critical. For less reactive ketones, consider using a stronger base or a different class of base (e.g., piperidine, morpholine, or triethylamine).[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, avoid excessive heat which may lead to side reactions.[1][4] |
| Sub-optimal Catalyst Performance | - Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. It's crucial to optimize the catalyst loading; for instance, with piperidinium borate, 20 mol% was found to be optimal.[4] Without a catalyst, the reaction may not proceed at all.[4][8] - Catalyst Deactivation: Although less common in this reaction, impurities in the starting materials could potentially poison the catalyst. Ensure the purity of your reagents.[11][12][13] |
| Incorrect Stoichiometry | - Reagent Purity: Use pure and dry starting materials.[1] - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[1] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[1][2] |
Issue 2: Significant Byproduct Formation
Possible Causes & Solutions
| Possible Cause | Mitigation Strategies |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[1] Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[1] |
| Presence of Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[1] Troubleshooting: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[1] Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[1] |
| Oxidation of Starting Materials | Some starting materials, like 2-aminothiophenol in related syntheses, can be susceptible to oxidation, leading to disulfide byproducts.[11] Troubleshooting: While less common for the Gewald reaction itself, ensuring an inert atmosphere (e.g., Nitrogen or Argon) can be a good practice if oxidation is suspected.[11] |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Purification Strategies |
| Complex Crude Reaction Mixture | The presence of unreacted starting materials, intermediates, and byproducts can complicate purification.[1] Troubleshooting: - Filtration: If a heterogeneous catalyst is used, it can be easily removed by filtration at the end of the reaction.[6] - Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][7] - Column Chromatography: If recrystallization is ineffective, silica gel chromatography may be necessary.[7] |
| Product is an Oil or Low-Melting Solid | Not all aminothiophene products are high-melting crystalline solids. Troubleshooting: If the product is an oil, purification by column chromatography is the standard approach. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts under optimized conditions for the synthesis of specific 2-aminothiophenes.
Table 1: Comparison of Catalysts for the Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| CaO | Ethanol | 1 - 1.5 | Moderate to Good |
| L-proline | DMF | - | up to 84 |
| Data compiled from various sources for illustrative purposes.[5][6] |
Table 2: Optimization of Piperidinium Borate (Pip borate) Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | 0 |
| 2 | 10 | 30 | 90 |
| 3 | 15 | 25 | 92 |
| 4 | 20 | 20 | 96 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) at 100 °C.[4] |
Table 3: Effect of Solvent on a Piperidinium Borate Catalyzed Reaction
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 60 | 65 |
| 2 | Methanol | 45 | 85 |
| 3 | Ethanol | 40 | 88 |
| 4 | Methanol/Water (9:1) | 30 | 92 |
| 5 | Ethanol/Water (9:1) | 25 | 96 |
| 6 | Ethanol/Water (1:1) | 50 | 85 |
| 7 | DMSO | 15 | 72 |
| 8 | DMF | 15 | 75 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%) at 100 °C.[4] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes (Gewald Reaction)
This is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., 10 mmol), the active methylene compound (e.g., 10 mmol), and elemental sulfur (e.g., 12 mmol).[1]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]
-
Add the chosen catalyst (e.g., morpholine or triethylamine, 10-20 mol%; or a specified amount of a heterogeneous catalyst).[1]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or heated to 40-60 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, if a heterogeneous catalyst was used, it can be removed by filtration.[6]
-
The solvent is typically removed by evaporation.[6]
-
The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol.[1][7]
Visualizations
Caption: General experimental workflow for the one-pot synthesis of 2-aminothiophenes.
Caption: Troubleshooting logic for addressing low product yield in aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
Techniques for monitoring reaction progress in thiophene synthesis
Welcome to the technical support center for monitoring reaction progress in thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for monitoring the progress of a thiophene synthesis reaction?
A1: The most common and effective techniques for tracking the progress of thiophene synthesis are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[][2] Each method offers distinct advantages in terms of speed, resolution, and the type of information it provides.
Q2: How do I select the most appropriate monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors:
-
Volatility and Thermal Stability of Compounds: GC-MS is suitable for volatile and thermally stable compounds.
-
Polarity and Solubility: TLC and HPLC are excellent for a wide range of polarities and are not limited by volatility.
-
Need for Quantitative vs. Qualitative Data: TLC provides rapid qualitative assessment.[2] HPLC and GC-MS are ideal for precise quantitative analysis.[3][4]
-
Structural Information: NMR spectroscopy is unparalleled for providing detailed structural information and can be used to determine the ratio of starting material to product.[5][6]
-
Speed and Availability: TLC is the fastest and most accessible method for a quick check of the reaction status.[7]
Q3: How frequently should I take aliquots to monitor my reaction?
A3: The frequency of monitoring depends on the expected reaction rate. For a new or unoptimized reaction, it is advisable to monitor frequently in the initial stages (e.g., every 15-30 minutes). Once the reaction rate is better understood, the intervals can be extended. For reactions that are heated, remember to cool the aliquot before quenching or analysis to get an accurate snapshot of the reaction's progress.
Technique Guides & Troubleshooting
Thin Layer Chromatography (TLC)
TLC is a fast, inexpensive, and effective method for qualitatively monitoring the consumption of starting materials and the formation of products.[2][8]
Q: How do I use TLC to monitor my reaction?
A: Follow this detailed protocol to effectively track your reaction's progress.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate.[8] Mark three lanes on the origin: one for the starting material (SM), one for a "co-spot" (both SM and reaction mixture), and one for the reaction mixture (Rxn).[9]
-
Prepare the Elution Chamber: Add a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, close the lid, and allow it to equilibrate for 5-10 minutes.[2]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent and spot it in the "SM" lane.
-
Take a small aliquot from your reaction mixture using a capillary tube.[9]
-
Spot the aliquot in the "Rxn" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane. Ensure spots are small and concentrated.[8]
-
-
Develop the Plate: Place the TLC plate into the equilibrated chamber, making sure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate.[2]
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[2] After the plate dries, visualize the spots, typically under a UV lamp.[2] Circle the spots and calculate the Retention Factor (Rf) for each. The reaction is complete when the starting material spot has disappeared from the "Rxn" lane.[9]
Troubleshooting TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated; Compound is highly polar or acidic/basic.[7] | Dilute the sample; Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[7] |
| Spots Don't Move (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Spots Run with Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in the mobile phase. |
| Overlapping Spots | Compounds have very similar polarities. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). A co-spot can help determine if two spots are the same compound.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture, providing both quantitative data and structural information from mass spectra.[10][11]
Q: What is the general procedure for preparing and analyzing a sample by GC-MS?
A: This protocol outlines the key steps for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Take an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with water or a buffer). Dilute the aliquot significantly with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration appropriate for your instrument (typically in the ppm range).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5 or HP-5 column). The temperature of the column is ramped on a gradient to elute compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry Analysis: As compounds elute from the column, they are ionized (typically by electron impact, EI) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting Total Ion Chromatogram (TIC). The area of each peak is proportional to the concentration of the corresponding compound. Identify the peaks for your starting material and product by their retention times and by comparing their mass spectra to reference spectra or expected fragmentation patterns.[2] Reaction progress is monitored by the decrease in the starting material's peak area and the increase in the product's peak area over time.
Troubleshooting GC-MS Issues
| Issue | Possible Cause(s) | Solution(s) |
| No Peaks Detected | Sample is too dilute; Compound is not volatile or is thermally unstable; Injector issue. | Concentrate the sample or inject a larger volume; Use HPLC or NMR instead; Check injector temperature and for blockages. |
| Peak Tailing | Active sites on the column or liner; Column overload. | Use a derivatizing agent to cap polar functional groups; Dilute the sample; Use a fresh liner. |
| Broad Peaks | Column degradation; Low carrier gas flow rate. | Trim or replace the column; Check for leaks and verify flow rates. |
| Poor Mass Spectrum Match | Co-elution of compounds; Background noise from column bleed or contamination. | Improve chromatographic separation by adjusting the temperature program; Perform a column bake-out; Check for system contamination. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise technique for separating and quantifying components of a mixture. It is particularly useful for non-volatile or thermally sensitive thiophene derivatives.[3][12]
Q: How can I develop an HPLC method to monitor my thiophene synthesis?
A: Method development involves optimizing several parameters to achieve good separation.
Experimental Protocol: HPLC Method Development
-
Column Selection: A reverse-phase C18 column is a common and effective starting point for many thiophene derivatives.[12]
-
Mobile Phase Selection: Begin with a simple gradient of a polar solvent (e.g., water) and an organic modifier (e.g., acetonitrile or methanol).[3][13] A typical starting gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Detector Wavelength: Analyze the UV-Vis spectrum of your starting material and expected product to determine the wavelength of maximum absorbance (λmax). Set the detector to this wavelength for optimal sensitivity.
-
Optimization: Inject a mixture of your starting material and product standards. Adjust the mobile phase gradient and flow rate (typically ~1.0 mL/min) to achieve baseline separation of the key peaks in a reasonable amount of time.[3]
-
Quantification: Once the method is optimized, create a calibration curve using standards of known concentrations.[12] To monitor the reaction, take an aliquot, dilute it to fall within the calibration range, and inject it. The progress is determined by the decrease in the concentration of the starting material and the increase in the product concentration.
Quantitative Data: Example HPLC Parameters
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and Water[13][14] |
| Elution Mode | Gradient or Isocratic[3] |
| Flow Rate | 0.8 - 1.0 mL/min[14] |
| Detection | UV-Vis (set at λmax of a key component)[14] |
| Column Temperature | 30 °C[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reactions by directly observing the disappearance of reactant signals and the appearance of product signals.[15]
Q: How is ¹H NMR used to calculate reaction conversion?
A: By integrating characteristic peaks of the starting material and product, you can determine their relative ratio.
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Identify Diagnostic Peaks: Before starting the reaction, obtain a ¹H NMR spectrum of both your starting material and your purified product. Identify one or more clean, well-resolved peaks for each compound that do not overlap with each other or with solvent/impurity peaks.
-
Prepare the Sample: Take a precise aliquot from the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the Spectrum: Run the ¹H NMR experiment.
-
Process and Integrate: Process the spectrum (phase and baseline correction). Integrate the chosen diagnostic peak for the starting material and the diagnostic peak for the product.
-
Calculate Conversion: The percentage conversion can be calculated using the integral values. For a 1:1 stoichiometry where the diagnostic peaks for the starting material (SM) and product (P) each represent the same number of protons:
% Conversion = [Integral(P) / (Integral(P) + Integral(SM))] * 100
If the number of protons differs, the integrals must be normalized first.
Troubleshooting NMR Monitoring
| Issue | Possible Cause(s) | Solution(s) |
| Overlapping Peaks | Diagnostic peaks are not well-resolved. | Choose different diagnostic peaks; Use a higher-field NMR instrument for better resolution; 2D NMR techniques like COSY can help assign complex spectra.[16] |
| Broad Peaks | Sample contains paramagnetic impurities; Aggregation of molecules.[5] | Filter the sample through a small plug of silica or celite; Dilute the sample or try a different solvent. |
| Inaccurate Integrals | Poor phasing or baseline correction; Peaks are too close to the large residual solvent peak. | Carefully re-process the spectrum; Choose diagnostic peaks that are far from the solvent signal. |
Visualized Workflows and Logic
Caption: General workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting logic for a stalled or low-yielding reaction.
References
- 2. benchchem.com [benchchem.com]
- 3. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Resolving characterization challenges with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Welcome to the dedicated technical support guide for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 4815-30-9). This resource is designed for researchers, medicinal chemists, and material scientists who utilize this versatile thiophene derivative as a critical building block. As a key intermediate in the synthesis of pharmaceuticals like DPP-IV inhibitors and anticancer agents, its proper characterization is paramount to experimental success.[1][2] This guide provides in-depth, field-tested solutions to common characterization and handling challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Core Compound Properties & Handling (FAQs)
This section addresses foundational questions regarding the physical properties, proper storage, and solubility of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the core properties is the first step in successful experimental design. Below is a summary of key data points.
| Property | Value | Source |
| CAS Number | 4815-30-9 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][3] |
| Molecular Weight | 257.31 g/mol | [1][3][4] |
| Melting Point | 108-112 °C | [4][5] |
| Appearance | White to off-white solid/crystal | [5][6] |
| Purity | Typically ≥97% | [6] |
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, long-term storage at -20°C is recommended.[1] The aminothiophene moiety can be susceptible to slow oxidation or degradation upon prolonged exposure to light and air. For short-term use, refrigeration at 2-8°C is acceptable. Always ensure the container is tightly sealed. Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can compromise the sample.[1] The compound is classified as an irritant, causing skin and serious eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[3][4]
Q3: What are the best solvents for this compound for reaction and analysis?
Solubility is a critical parameter for both reaction setup and analytical sample preparation.
-
Good Solubility: The compound is generally soluble in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform (CDCl₃), making these excellent choices for NMR analysis.[5][7] For synthesis, Dimethylformamide (DMF) and ethanol are commonly used.[2]
-
Moderate to Low Solubility: It has limited solubility in water (experimentally determined to be approximately 4.4 µg/mL at pH 7.4).[3] Recrystallization is often effectively performed from ethanol or ethanol/water mixtures.[2]
-
Insoluble: It is largely insoluble in non-polar solvents like hexanes. This property is useful for precipitation and washing during purification.
Section 2: Troubleshooting NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. However, the unique electronic nature of this substituted thiophene can present challenges.
Q4: My ¹H NMR spectrum shows a very broad signal for the -NH₂ protons, and the integration is off. Is this normal?
Yes, this is a very common and expected observation. The two protons on the amino group are chemically equivalent but can exhibit broad signals for several reasons:
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment. This can lead to rapid relaxation and significant broadening of the signals of adjacent protons.
-
Proton Exchange: The amine protons are acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃) or with each other. This exchange process, occurring on the NMR timescale, leads to signal broadening.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also restrict rotation and contribute to broadening.
Troubleshooting Steps:
-
D₂O Exchange: To definitively confirm the -NH₂ signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the signal to disappear or significantly diminish.[8]
-
Use a Dry Solvent: Ensure you are using a fresh, high-quality deuterated solvent to minimize water content.
-
Low-Temperature NMR: In some cases, cooling the sample can slow the exchange rate enough to sharpen the signals, though this is often unnecessary for simple confirmation.
Q5: The chemical shifts in my spectrum don't perfectly match published values. What could be the cause?
Minor deviations in chemical shifts are common and can be attributed to several factors. The electronic environment of the nuclei is sensitive to their surroundings.[9]
-
Solvent Effects: The choice of NMR solvent has the most significant impact. A spectrum taken in DMSO-d₆ will show different shifts compared to one taken in CDCl₃ due to varying solvent polarity and anisotropic effects. For instance, the -NH₂ protons are often observed around 7.90 ppm in DMSO-d₆.[5]
-
Concentration: Sample concentration can influence chemical shifts, especially for protons involved in hydrogen bonding, like the -NH₂ protons. More concentrated samples may show these signals shifted further downfield.[8]
-
Temperature: Small variations in probe temperature can also cause slight shifts.
Self-Validation: The key is not to match the absolute values perfectly but to ensure the relative positions, splitting patterns (multiplicity), and integration ratios are correct. The characteristic quartet and triplet of the two ethyl groups and the singlet for the methyl group are crucial identifiers.
Reference NMR Data
The following table summarizes expected chemical shifts. Note that these are approximate and can vary.[9]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| -NH₂ | ~7.90 (in DMSO-d₆) | - | Broad singlet (s), 2H |
| -O-CH₂ -CH₃ | ~4.16 (in DMSO-d₆) | ~60.4 | Quartet (q), 4H (two overlapping) |
| Thiophene-CH₃ | ~2.58 (in DMSO-d₆) | ~16.0 | Singlet (s), 3H |
| -O-CH₂-CH₃ | ~1.25 (in DMSO-d₆) | ~14.4 | Triplet (t), 6H (two overlapping) |
Data synthesized from literature values.[2][5][10]
Experimental Protocol: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.
-
Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming in a water bath may be necessary if solubility is an issue.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.
-
Acquire Data: Place the tube in the spectrometer. Ensure the instrument is properly locked, tuned, and shimmed before acquisition to prevent peak broadening from an inhomogeneous magnetic field.[8][9]
Workflow for Troubleshooting Ambiguous NMR Spectra
Caption: Decision tree for troubleshooting NMR spectra of the title compound.
Section 3: Troubleshooting Mass Spectrometry Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Q6: I'm using Electron Ionization (EI) and I can't find the molecular ion (M⁺˙) peak at m/z 257. Is my sample degrading?
While possible, it's more likely that the molecular ion is fragmenting extensively. In EI, the molecule is bombarded with high-energy electrons, creating an energetically unstable radical cation (M⁺˙) that readily breaks apart.[11][12] For aromatic and heterocyclic systems, the molecular ion peak is often strong and easily identifiable.[13] However, the presence of two ester functional groups provides facile fragmentation pathways.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If available, re-run the sample using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the protonated molecule [M+H]⁺ (at m/z 258) or other adducts more likely to be the base peak.
-
Look for Key Fragments: Even in EI-MS, the fragmentation pattern is diagnostic. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via McLafferty rearrangement are common for ethyl esters.[14]
Expected Fragmentation Patterns
The structure of this compound provides several predictable cleavage points. Alpha-cleavage (cleavage of the bond adjacent to a functional group) is a common pathway.
| m/z Value | Identity | Probable Origin |
| 257 | [M]⁺˙ | Molecular Ion |
| 229 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethylene from an ester) |
| 212 | [M - •OCH₂CH₃]⁺ | Alpha-cleavage (loss of an ethoxy radical) |
| 184 | [M - •OCH₂CH₃ - C₂H₄]⁺ | Combination of the above fragmentations |
| 156 | [M - •OCH₂CH₃ - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide |
Diagram of Key Fragmentation Pathways
Caption: Common fragmentation pathways for this compound in EI-MS.
Section 4: Purification Challenges
Achieving high purity is essential for subsequent reactions and biological assays.
Q7: My compound has a slight yellow or brown tint after synthesis. How can I purify it to a white solid?
The Gewald reaction, a common route for synthesizing this compound, can produce colored, sulfur-containing byproducts.[5][10]
-
Recrystallization (Preferred Method): This is the most effective technique for removing minor colored impurities.
-
Protocol: Dissolve the crude product in a minimal amount of hot ethanol (near boiling). If the solution is still colored, you can add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[2][15]
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10:90 ethyl acetate/hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute effectively. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Q8: My reaction seems clean by TLC, but after purification, the NMR is complex. What could be happening?
If the NMR spectrum is complicated beyond a simple mixture of product and impurities, you might be observing rotamers (rotational isomers).[8] The amide bond formed in derivatives of this compound, or even significant hydrogen bonding, can sometimes restrict rotation around single bonds, leading to multiple conformers that are distinct on the NMR timescale.
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquire an NMR spectrum at a higher temperature (e.g., 50-80 °C). If rotamers are present, the increased thermal energy will cause faster rotation around the bond, leading to the coalescence of the multiple signals into a single, averaged signal.[8]
References
- 1. usbio.net [usbio.net]
- 2. This compound | 4815-30-9 | Benchchem [benchchem.com]
- 3. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound [cymitquimica.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability assessment of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Technical Support Center: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store this compound at -20°C.[1] The compound should be stored in a tightly sealed container to protect it from moisture and air.
Q2: What are the known physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H15NO4S | [1][2] |
| Molecular Weight | 257.31 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 108°C | [4] |
| Solubility | Soluble in organic solvents like ethanol. | [5] |
Q3: What are the primary safety concerns when handling this compound?
This compound is categorized as an irritant.[4] It may cause skin, eye, and respiratory irritation.[2] It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6]
Q4: How should I handle the compound upon receiving it?
For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[1] This is especially important for powdered or crystalline solids that may have settled or become disturbed during shipping.
Troubleshooting Guide
Problem 1: The compound has changed color (e.g., turned yellow or brown) during storage.
-
Possible Cause: This may indicate degradation of the compound, possibly due to oxidation of the amino group or the thiophene ring. Exposure to air (oxygen) and light can accelerate these processes.
-
Recommended Action:
-
Assess the purity of the compound using an appropriate analytical method, such as HPLC or TLC, to determine the extent of degradation.
-
If the purity is compromised, it may be necessary to purify the compound before use (e.g., by recrystallization).
-
To prevent future degradation, ensure the container is tightly sealed and consider flushing it with an inert gas (e.g., argon or nitrogen) before sealing. Store in a dark location at the recommended -20°C.[1]
-
Problem 2: I am observing poor solubility of the compound in solvents where it was previously soluble.
-
Possible Cause: This could be a result of polymerization or the formation of insoluble degradation products. Over time, intermolecular reactions can occur, especially if the compound has been exposed to elevated temperatures or impurities.
-
Recommended Action:
-
Attempt to dissolve a small sample in a range of solvents to assess its current solubility profile.
-
Use analytical techniques like NMR or IR spectroscopy to check for structural changes or the presence of new, unexpected signals that might indicate polymerization or degradation.
-
If degradation is suspected, a fresh vial of the compound should be used for critical experiments.
-
Problem 3: The compound is showing reduced reactivity in my synthesis.
-
Possible Cause: A decrease in purity due to degradation will lead to a lower effective concentration of the active starting material, resulting in lower yields or incomplete reactions. The amino and ester functional groups are key to its reactivity, and their degradation would impact subsequent synthetic steps.
-
Recommended Action:
-
Verify the purity of the compound using a quantitative method like qNMR or HPLC with a calibrated standard.
-
If the purity is below the required specification for your reaction, consider purifying the material or obtaining a new batch.
-
Always use freshly opened vials for reactions that are sensitive to starting material purity.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution as needed to fall within the linear range of the detector.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 mixture. Adding 0.1% TFA to both solvents can improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan of the compound)
-
-
Analysis: Inject the sample and run the analysis. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for the stability assessment of a chemical compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Thiophenes for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and functional materials. A precise understanding and confirmation of their molecular structure are critical for research and development. This guide provides a comparative overview of three key spectroscopic techniques—¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy—for the structural elucidation of thiophene compounds, complete with experimental data and detailed protocols.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful first-line technique for determining the substitution pattern on the thiophene ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons provide a unique fingerprint of the molecule's structure.
In unsubstituted thiophene, the protons adjacent to the sulfur atom (H2/H5) are deshielded and appear at a lower field compared to the H3/H4 protons. The coupling constants are characteristic of the distance between protons: ortho (J2,3), meta (J2,4 and J3,5), and para (J2,5) couplings are all observable.
The introduction of substituents significantly alters the electronic environment of the remaining protons. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ tend to shield adjacent protons, shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Br deshield protons, causing a downfield shift (higher ppm).
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts and coupling constants for thiophene and several of its derivatives, illustrating the effect of substitution.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | J (Hz) |
| Thiophene | 7.18 | 6.99 | 6.99 | 7.18 | J₂,₃ = 4.9, J₃,₄ = 3.5, J₂,₄ = 1.0, J₂,₅ = 2.8[1] |
| 2-Bromothiophene | - | 7.15 | 6.99 | 7.51 | J₃,₄ = 3.7, J₄,₅ = 5.7, J₃,₅ = 1.4 |
| 3-Bromothiophene | 7.28 | - | 7.06 | 7.28 | J₂,₄ = 1.5, J₄,₅ = 5.5, J₂,₅ = 3.3[2] |
| 3-Methylthiophene | ~7.17 | - | ~6.87 | ~6.86 | -[2] |
| 3-Methoxythiophene | ~7.14 | - | ~6.21 | ~6.73 | -[2] |
Data recorded in CDCl₃. Chemical shifts are approximate and can vary with solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the thiophene molecule. As with ¹H NMR, the chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying spectral analysis.
In unsubstituted thiophene, the carbons adjacent to the sulfur (C2/C5) are more deshielded than the C3/C4 carbons. Substituents cause predictable shifts in the signals of the ring carbons.
Comparative ¹³C NMR Data
The table below compares the ¹³C NMR chemical shifts for thiophene and some 3-substituted derivatives.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| Thiophene | 125.6 | 127.3 | 127.3 | 125.6 |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 |
Data recorded in CDCl₃.[2] Chemical shifts are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For thiophenes, IR spectroscopy can confirm the presence of the thiophene ring and identify the nature of its substituents.
The key vibrational modes for the thiophene ring are:
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).[3]
-
C=C Ring Stretching: Two or more bands of variable intensity in the 1300-1550 cm⁻¹ region.
-
C-H In-Plane Bending: Multiple bands in the 1000-1250 cm⁻¹ region.[3]
-
C-H Out-of-Plane Bending: Strong bands in the 650-900 cm⁻¹ region. The position of these bands is highly indicative of the substitution pattern.[3]
-
C-S Stretching: These bands are often weak and appear in the fingerprint region, making them less diagnostically reliable.[4]
Characteristic IR Absorption Frequencies for Thiophenes
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3120 - 3050 | Weak-Medium | Characteristic of sp² C-H bonds.[3] |
| C=C Ring Stretch | 1532 - 1347 | Medium-Weak | For 2-substituted thiophenes.[4] |
| C-H In-Plane Bending | 1250 - 1050 | Medium | Position depends on substitution pattern.[3] |
| C-H Out-of-Plane Bending | 900 - 650 | Strong | Highly diagnostic of substitution pattern.[3] |
| 2-Substituted | ~850, ~700 | Strong | Two characteristic bands. |
| 3-Substituted | ~870, ~770, ~720 | Strong | Three characteristic bands. |
| 2,5-Disubstituted | ~800 | Strong | One strong band. |
| 2,3-Disubstituted | ~870, ~820, ~740 | Strong | Three characteristic bands. |
Experimental Protocols & Workflows
Reproducible and high-quality data are essential for accurate structural confirmation. Below are standardized protocols for each spectroscopic technique.
Diagram: General Spectroscopic Analysis Workflow
Caption: Workflow for structural confirmation of thiophenes.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Lock the field frequency using the deuterium signal from the solvent.[2]
-
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation.
-
Spectral Width: ~220-240 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase-correct and baseline-correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm (or the residual solvent peak).[2]
-
For ¹H NMR, integrate the signals to determine proton ratios.
-
Protocol: IR Spectroscopy
-
Sample Preparation (Liquid):
-
Place 1-2 drops of the neat liquid sample onto one polished salt (NaCl or KBr) plate.
-
Place a second plate on top to create a thin liquid film.
-
-
Sample Preparation (Solid - Thin Film Method):
-
Dissolve a few milligrams of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition:
-
Place the salt plate(s) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-600 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their wavenumbers (cm⁻¹).
-
Visualizing Substituent Effects
The electronic nature of a substituent has a predictable effect on the chemical shifts of the thiophene ring atoms. This relationship is a key tool in structural analysis.
Diagram: Substituent Effects on NMR Chemical Shifts
Caption: Effect of substituents on thiophene NMR shifts.
By systematically applying these three spectroscopic techniques and comparing the experimental data with established values, researchers can confidently confirm the structure of synthesized or isolated thiophene derivatives.
References
Validating Thiophene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This is particularly crucial for heterocyclic compounds like thiophene derivatives, which are prevalent in many pharmaceutical agents. While X-ray crystallography stands as the gold standard for unambiguous molecular structure determination, a suite of spectroscopic techniques provides complementary and often more accessible data for structural validation. This guide offers an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the validation of thiophene derivative structures, supported by experimental data and detailed protocols.
A Case Study: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
To illustrate the strengths and limitations of each technique, this guide will use the thiophene derivative, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, as a case study. The data presented is a compilation from various sources to provide a comprehensive comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from X-ray crystallography and alternative spectroscopic methods for our case study compound.
Table 1: Crystallographic Data for 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° |
| Unit Cell Volume | 988.69(4) ų |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 123 K |
| Radiation | Mo Kα |
Table 2: Spectroscopic Data for 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Data not explicitly detailed in search results. |
| ¹³C NMR | Chemical Shift (δ) | Data not explicitly detailed in search results. |
| FT-IR | Wavenumber (cm⁻¹) | Key peaks would include N-H, C≡N, C-H, and C=C stretching and bending vibrations. |
| Mass Spec. | Mass-to-charge (m/z) | Molecular ion peak corresponding to the molecular weight (192.29). |
Note: While specific NMR and a full list of IR peaks for this exact compound were not available in the initial search, representative data for similar thiophene derivatives indicate the types of information obtained.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Connectivity of atoms, chemical environment of nuclei, dynamic information in solution. | Presence of functional groups. | Molecular weight and elemental composition. |
| Sample State | Single crystal | Solution | Solid, liquid, or gas | Solid, liquid, or gas |
| Destructive? | Non-destructive | Non-destructive | Non-destructive | Destructive |
| Key Advantage | Unambiguous structure determination. | Provides information about structure in solution and molecular dynamics. | Rapid and simple for functional group identification. | High sensitivity and provides exact molecular weight. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow. | Less precise for 3D structure than X-ray; can be complex to interpret for large molecules. | Provides limited information on the overall molecular skeleton. | Does not provide direct information on stereochemistry or atom connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol provides a generalized methodology for the structural determination of a thiophene derivative.[2][3]
-
Crystal Growth and Selection : High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2][3]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled (often to 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a series of diffraction patterns are collected by a detector.[2][3]
-
Data Reduction : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[3]
-
Structure Solution : For small molecules like thiophene derivatives, direct methods or Patterson methods are commonly used to solve the "phase problem" and generate an initial electron density map.[3]
-
Structure Refinement : An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This iterative process adjusts atomic positions and thermal parameters.[3]
-
Validation and Analysis : The final refined structure is validated to ensure its chemical and crystallographic reasonability, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of thiophene derivatives.[4][5]
-
Sample Preparation : Dissolve approximately 5-10 mg of the thiophene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[5]
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.[4]
-
¹H NMR Data Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Spectral Width : Set a spectral width of approximately 10-15 ppm.
-
Number of Scans : Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds between scans.[4]
-
-
¹³C NMR Data Acquisition :
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal. For ¹H spectra, integrate the signals to determine the relative number of protons.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for preparing a solid sample for FT-IR analysis is the KBr pellet method.[3][7]
-
Sample Preparation (KBr Pellet) :
-
Finely grind 1-2 mg of the solid thiophene derivative using an agate mortar and pestle.[3]
-
Mix the ground sample with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Analysis :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the presence of specific functional groups.
-
Mass Spectrometry (MS)
The following outlines a general procedure for analyzing a thiophene derivative using a mass spectrometer with an electron-impact (EI) source.[8][9]
-
Sample Introduction : Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated inlet system. Non-volatile solids may be introduced directly on a probe.[9]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This knocks an electron off the molecule, creating a positively charged molecular ion (M⁺).[8][9]
-
Acceleration : The newly formed ions are accelerated by an electric field, giving them all the same kinetic energy.[8]
-
Deflection/Analysis : The accelerated ions then pass through a magnetic field. The magnetic field deflects the ions according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.[8][9]
-
Detection : An ion detector records the m/z ratio and relative abundance of the ions that reach it. The resulting data is plotted as a mass spectrum, showing the relative intensity of different ions. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.[9]
Visualization of Workflows
Caption: Workflow for molecular structure validation using X-ray crystallography.
Caption: General workflow for spectroscopic analysis of a thiophene derivative.
References
- 1. 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Synthesis Methods for 2-Aminothiophenes
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and material science, has been dominated by the versatile Gewald reaction since its discovery.[1][2] However, the quest for greater efficiency, milder reaction conditions, and environmentally benign processes has led to the development of numerous modifications and alternative strategies. This guide provides a comparative analysis of prominent synthesis methods for 2-aminothiophenes, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic routes.
The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot, three-component reaction involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene ring.[3][4] The classical Gewald reaction, while widely used, often requires stoichiometric amounts of base and can be sluggish.[5]
Modern Advancements and Greener Alternatives
Recent research has focused on improving the efficiency and environmental footprint of 2-aminothiophene synthesis. These advancements can be broadly categorized into the development of novel catalytic systems, the use of alternative energy sources, and the exploration of greener solvents.
Catalytic Innovations: A significant leap forward has been the introduction of various catalysts that can accelerate the reaction and reduce the amount of base required. These include:
-
Homogeneous Catalysts: L-proline has been demonstrated as an effective organocatalyst, promoting the reaction under mild conditions with high yields.[6]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO, ZnO/nanoclinoptilolite, and NaAlO₂, offers advantages in terms of easy separation and reusability.[7] For instance, a nano-structured Na₂CaP₂O₇ has been shown to be a selective and active catalyst in water.[8]
-
Functionalized Fiber Catalysts: An N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed as a recyclable catalyst, achieving high yields with low catalyst loading.[9]
-
Conjugate Acid-Base Pair Catalysts: Piperidinium borate has been utilized in truly catalytic amounts in an environmentally friendly ethanol/water solvent system, yielding excellent product yields.[5]
Alternative Energy Sources: To enhance reaction rates and reduce reaction times, alternative energy sources have been employed:
-
Microwave Irradiation: This technique has been shown to be beneficial for improving reaction yields and shortening reaction times.[2]
-
Ultrasound Activation: Sonification has been used to promote the Gewald reaction in water, often in catalyst-free conditions, leading to good yields in short reaction times.[7][10]
Green Solvents: The replacement of traditional organic solvents with more environmentally friendly alternatives is a key focus of green chemistry. For 2-aminothiophene synthesis, several green solvents have been successfully employed:
-
Water: Several methodologies have been developed that utilize water as the solvent, often in conjunction with ultrasound or specific catalysts.[7][10]
-
Polyethylene Glycol (PEG): PEG-600 has been used as a green solvent under ultrasonic conditions at room temperature.[7]
-
Ionic Liquids: Basic ionic liquids have been used as both the catalyst and the solvent, offering a green protocol with good yields.[11]
Comparative Data of Synthesis Methods
The following table summarizes the performance of various catalytic systems and conditions for the synthesis of 2-aminothiophenes, providing a clear comparison of their efficiency.
| Catalyst/Method | Starting Materials (Example) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Gewald | Cyclohexanone, Malononitrile, Sulfur | Ethanol | Reflux | 4-48 h | Variable | [12] |
| Piperidinium Borate | Cyclohexanone, Malononitrile, Sulfur | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [5] |
| L-Proline | Cyclohexanone, Malononitrile, Sulfur | DMF | 60 | - | up to 84 | [6] |
| Nano-ZnO | Ketones/Aldehydes, Malononitrile, Sulfur | - | 100 | 6 h | 37-86 | [7] |
| NaAlO₂ | Ketones, Nitriles, Sulfur | Ethanol | - | 10 h | 26-94 | [7] |
| Ultrasound/Water | Ketones, Malononitrile, Sulfur | Water | 70 | 0.5-1 h | 42-90 | [7] |
| PEG-600/Ultrasound | Ketones, Nitriles, Sulfur | PEG-600 | Room Temp | 10-50 min | 29-98 | [7] |
| N-Methylpiperazine-functionalized PAN Fiber | 2,5-Dihydroxy-1,4-dithiane, Activated Nitriles | - | - | - | 65-91 | [9] |
Experimental Protocols
1. Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using Piperidinium Borate (Catalytic Gewald Reaction) [5]
-
Materials: Cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.0 equiv), piperidinium borate (20 mol%), ethanol/water (9:1 v/v).
-
Procedure: A mixture of cyclohexanone, malononitrile, sulfur, and piperidinium borate in the ethanol/water solvent system is stirred and heated at 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 20 minutes), the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-aminothiophene derivative.
2. Ultrasound-Assisted Synthesis of 2-Aminothiophenes in Water [7]
-
Materials: A ketone (e.g., cyclohexanone, 1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.0 equiv), sodium polysulfide (catalytic amount), water.
-
Procedure: The ketone, malononitrile, elemental sulfur, and a catalytic amount of sodium polysulfide are suspended in water. The mixture is then subjected to ultrasound irradiation (e.g., 40 kHz, 300 W) at 70 °C for 0.5 to 1 hour. After completion of the reaction, the mixture is cooled, and the precipitated product is isolated by filtration. The crude product can be further purified by recrystallization from ethanol.
Logical Workflow of Synthesis Method Selection
The choice of a specific synthetic method for 2-aminothiophenes depends on several factors, including the desired scale of the reaction, the availability of specific catalysts and equipment, and the importance of green chemistry principles. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a 2-aminothiophene synthesis method.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activities of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of derivatives based on the Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate core structure, with a particular focus on anticancer and antimicrobial properties. The data presented herein is derived from studies on closely related analogues, specifically azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate, which serve as a valuable proxy for understanding the therapeutic potential of this chemical class.
Anticancer Activity
A series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines: T47D and MCF-7 (breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer).[2][3] The results, summarized in the table below, highlight several compounds with potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic agent, Doxorubicin.[2]
Table 1: In Vitro Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives (IC50 in µM) [2][3]
| Compound | T47D | MCF-7 | HeLa | Ishikawa |
| 2b | 2.3 | 6.1 | - | - |
| 2c | 12.1 | - | - | - |
| 2e | 13.2 | - | - | - |
| 2i | 14.9 | - | - | - |
| 2j | 16.0 | Potent | Potent | Potent |
| 2k | 7.1 | - | - | - |
| 2l | 8.6 | - | - | - |
| Doxorubicin (DOX) | 15.5 | - | - | - |
| Note: A lower IC50 value indicates greater potency. "-" indicates data not reported. |
Notably, compound 2b demonstrated the most potent activity against the T47D breast cancer cell line with an IC50 value of 2.3 µM.[2][3] Compound 2j was also identified as a potent anticancer agent, showing significant activity against all three tested cancer cell types.[2] The parent compound, this compound, is a known reagent in the synthesis of inhibitors for fibroblast growth factor receptor 1 (FGFR1), a key player in cancer cell proliferation, suggesting a mechanistic basis for the observed anticancer effects.[4][5]
Antimicrobial Activity
The synthesized derivatives were also screened for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[2] The results are presented as the minimum inhibitory concentration (MIC) in µg/mL.
Table 2: In Vitro Antimicrobial Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives (MIC in µg/mL) [2]
| Compound | Staphylococcus aureus (ATCC 6538) | Escherichia coli (ATCC 11229) | Candida albicans (ATCC 10231) |
| 2j | High Activity | High Activity | High Activity |
| Note: Specific MIC values were not provided in the source material, but compound 2j, which contains a nitrofurfural fragment, was reported to have the highest effect on all three microbial pathogens.[2] |
Derivatives of the core compound have also been explored for their potential as anti-inflammatory agents and analgesics.[5] The structural features of these thiophene derivatives provide a versatile platform for the development of new therapeutic agents.[1]
Enzyme Inhibitory Activity
In addition to anticancer and antimicrobial activities, some derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been shown to exhibit enzymatic inhibitory activity. Specifically, certain compounds were found to be inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity.[2] This suggests a potential therapeutic application for these derivatives in metabolic disorders. The parent compound is also utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of diabetes.[4]
Experimental Protocols
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was determined using a standard cell viability assay, likely the MTT or SRB assay. The general workflow for such an assay is as follows:
Caption: General workflow for in vitro antiproliferative activity assay.
Antimicrobial Susceptibility Testing
The antimicrobial activity was likely evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing (MIC determination).
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring.[1][6] For the studied diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, the introduction of different aromatic aldehydes to form azomethines significantly influenced their anticancer and antimicrobial properties.[2] For instance, the presence of a nitrofurfural fragment in compound 2j was correlated with broad-spectrum antimicrobial activity.[2] Further research focusing on systematic structural modifications will be crucial to elucidate detailed structure-activity relationships and to optimize the therapeutic potential of this class of compounds.
Caption: Relationship between core structure, substituents, and biological activity.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. This compound | 4815-30-9 | Benchchem [benchchem.com]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Anticancer Activity Assays for Novel Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of various novel thiophene compounds, supported by experimental data from recent studies. Detailed methodologies for key assays are presented to facilitate the replication and extension of these findings.
Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] Researchers have synthesized and evaluated a multitude of novel thiophene-containing molecules, demonstrating their efficacy against a range of cancer cell lines.[4][5][6] The anticancer mechanisms of these compounds are varied, encompassing the inhibition of crucial signaling pathways, induction of apoptosis, and cell cycle arrest.[2] This guide summarizes the cytotoxic and mechanistic data for several promising thiophene derivatives and outlines the standard protocols for their in vitro evaluation.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of novel thiophene compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various thiophene derivatives against several human cancer cell lines, as determined by the MTT assay.
| Compound Class | Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thienopyrimidine | Compound 3b | HepG2 | Liver | 3.105 | [7][8] |
| PC-3 | Prostate | 2.15 | [7][8] | ||
| Pyrrolothienopyrimidine | Compound 4c | HepG2 | Liver | 3.023 | [7][8] |
| PC-3 | Prostate | 3.12 | [7][8] | ||
| 2-Aroyl-5-aminobenzo[b]thiophene | Compound 3c | MNNG/HOS | Osteosarcoma | 0.0026 | [9] |
| NCI-H460 | Lung | 0.0031 | [9] | ||
| HT-29 | Colon | 0.0035 | [9] | ||
| K562 | Leukemia | 0.0042 | [9] | ||
| A549 | Lung | 0.0048 | [9] | ||
| Thiophene Carboxamide | Compound 2b | Hep3B | Liver | 5.46 | [10] |
| Compound 2d | Hep3B | Liver | 8.85 | [10] | |
| Compound 2e | Hep3B | Liver | 12.58 | [10] | |
| Bis-Chalcone with Thiophene Moiety | Compound 5a | A549 | Lung | 41.99 | [11] |
| Compound 9b | A549 | Lung | 92.42 | [11] | |
| Thiazolyl Pyridines with Thiophene | Compound 5 | A549 | Lung | 0.452 | [12] |
| Compound 8e | A549 | Lung | 0.302 | [12] | |
| Benzyl Urea Tetrahydrobenzo[b]thiophene | BU17 | A549 | Lung | 9.00 | [13] |
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to the evaluation of novel anticancer compounds. The following sections provide detailed methodologies for the most common assays cited in the study of thiophene derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Collection: Harvest cells (both adherent and floating) after treatment with the thiophene compounds.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI staining solution to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Collection and Fixation: Harvest the treated cells and fix them in cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[19]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA.[18][20]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[18][20]
-
Incubation: Incubate the cells for 5 to 30 minutes at room temperature.[18][19]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 single cells. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.[18]
Mandatory Visualization
The following diagrams illustrate the general workflows for the key in vitro assays described above.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Some novel thiophene derivatives have been shown to exert their anticancer effects by inhibiting specific signaling pathways. For example, certain thienopyrimidine and pyrrolothienopyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and AKT.[7][8][21]
Caption: Inhibition of VEGFR-2 and AKT signaling by thiophene compounds.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Antimicrobial Activity Testing of Synthesized Thiophenes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of standard protocols for evaluating the antimicrobial efficacy of synthesized thiophene derivatives. This document outlines detailed experimental methodologies, presents comparative data on the performance of various thiophene compounds, and visualizes key experimental workflows and antimicrobial mechanisms of action.
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial properties. This guide offers a standardized framework for testing and comparing the antimicrobial activity of newly synthesized thiophene compounds, ensuring reliable and reproducible results.
Comparative Antimicrobial Activity of Synthesized Thiophenes
The antimicrobial efficacy of synthesized thiophenes is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of clinically relevant microorganisms. The following tables summarize the antimicrobial activity of various thiophene derivatives from recent studies, compared with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacterial Strains
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Staphylococcus aureus | 3.125 | [1] |
| Thiophene Derivative 2 | Staphylococcus aureus | 16 | [2] |
| Thiophene-functionalized Ag(I) NHC complex | Staphylococcus aureus (Ampicillin-resistant) | 64 | [3] |
| Thiophene-functionalized Au(I) NHC complex | Staphylococcus aureus (Ampicillin-resistant) | 32 | [3] |
| Thiophene Derivative 4 | Acinetobacter baumannii | 4 | [4] |
| Thiophene Derivative 5 | Acinetobacter baumannii | 4 | [4] |
| Thiophene Derivative 8 | Acinetobacter baumannii | 16 | [4] |
| Thiophene Derivative 4 | Escherichia coli | 16 | [4] |
| Thiophene Derivative 5 | Escherichia coli | 16 | [4] |
| Thiophene Derivative 8 | Escherichia coli | 16 | [4] |
| 3-Halobenzo[b]thiophene | Gram-positive bacteria | 16 | [2] |
| Ampicillin | Staphylococcus aureus | Varies | Standard |
| Gentamicin | Escherichia coli | Varies | Standard |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Fungal Strains
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Thiophene-based guanylhydrazone 14 | Candida albicans (voriconazole-resistant) | 0.25 - 6.25 | [5] |
| Thiophene-based guanylhydrazone 18 | Candida albicans (voriconazole-resistant) | <2 | [5] |
| 2-aminothiophene derivative (2AT) | Candida spp. (fluconazole-resistant) | 100 - 200 | [6][7] |
| 3-Halobenzo[b]thiophene | Yeast | 16 | [2] |
| Fluconazole | Candida albicans | Varies | Standard |
| Amphotericin B | Aspergillus fumigatus | Varies | Standard |
Standard Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity relies on standardized protocols. The following are detailed methodologies for the two most common assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
0.85% sterile saline or broth
-
McFarland 0.5 turbidity standard
-
Synthesized thiophene compound
-
Sterile filter paper disks (6 mm diameter)
-
Standard antibiotic disks (for quality control)
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply the filter paper disks impregnated with a known concentration of the synthesized thiophene compound onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The size of the zone of inhibition is inversely proportional to the MIC. Interpret the results based on established breakpoints for standard antibiotics, or by comparing the zone sizes of different thiophene derivatives.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Synthesized thiophene compound stock solution
-
Bacterial or fungal inoculum prepared to a standardized concentration (approximately 5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the thiophene stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 serves as a positive control (broth and inoculum, no compound).
-
Column 12 serves as a negative control (broth only, no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or for a longer duration as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the thiophene derivative in which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Visualizing Experimental Workflows and Mechanisms of Action
To further clarify the experimental processes and the potential ways in which thiophenes exert their antimicrobial effects, the following diagrams have been generated using the DOT language.
References
- 1. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents | MDPI [mdpi.com]
- 3. Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and Other Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Anticancer Efficacy with Supporting Experimental Data
The quest for novel therapeutic agents has led to a profound exploration of heterocyclic compounds, with thiophene derivatives emerging as a particularly promising class. Among these, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate stands out as a versatile scaffold for the development of new drugs. This guide provides a comprehensive comparative study of this thiophene derivative against other biologically active heterocycles, namely furan and pyrazole derivatives, in the context of their antimicrobial and anticancer properties. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research directions.
Chemical Structures of Compared Heterocyclic Cores
The fundamental structures of the heterocyclic systems discussed in this guide are presented below. The diverse biological activities of their derivatives arise from the various substituents attached to these core structures.
Safety Operating Guide
Proper Disposal of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
This data is aggregated from notifications to the European Chemicals Agency (ECHA) C&L Inventory.[1]
Operational Disposal Plan
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate the risks of skin and eye irritation. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.[2][3]
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Keep it separate from incompatible materials. As a general rule, avoid mixing it with strong oxidizing agents, acids, or bases.
Step 3: Containerization and Labeling
-
Container Selection : Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Labeling : The waste container must be clearly and accurately labeled.[3][5] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).[5]
-
The words "Hazardous Waste".[4]
-
The appropriate hazard pictograms (e.g., irritant).
-
The date when the waste was first added to the container.[4]
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
Step 4: Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.[2][6]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is in place to contain any potential leaks or spills.[2]
Step 5: Final Disposal
-
Do not dispose of this compound down the sink or in the regular trash.[4][7] Chemical waste is regulated by environmental agencies and requires special disposal methods.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][5] They will ensure the waste is managed in accordance with all local, state, and federal regulations.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
Objective: To safely decontaminate empty containers for disposal as regular trash.
Methodology:
-
Triple Rinsing:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.
-
The amount of solvent for each rinse should be approximately 10% of the container's volume.
-
-
Rinsate Collection:
-
Collect the rinsate from all three rinses. This rinsate is now considered hazardous waste.
-
Dispose of the collected rinsate in your labeled hazardous waste container for this compound.
-
-
Final Container Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 4815-30-9). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[1] |
Mandatory Personal Protective Equipment (PPE):
To mitigate the identified risks, the following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | Prevents skin contact and subsequent irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against serious eye irritation from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation.[1] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
General Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is -20°C.[3]
-
Keep away from strong oxidizing agents, acid chlorides, and other incompatible materials.[2][4]
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Chemical Waste: Dispose of unused or waste this compound in a designated and properly labeled hazardous waste container. Do not empty into drains.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly marked hazardous waste container for disposal.
-
Empty Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for the pickup of hazardous waste. All disposal activities must comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
